PROTAC SOS1 degrader-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H32F3N7O6 |
|---|---|
Molecular Weight |
691.7 g/mol |
IUPAC Name |
2-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-6-methoxy-2-methylquinazolin-7-yl]oxy-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C34H32F3N7O6/c1-16(18-9-19(34(35,36)37)11-20(38)10-18)39-31-22-12-27(49-3)28(13-25(22)40-17(2)41-31)50-15-30(46)42-24-6-4-5-21-23(24)14-44(33(21)48)26-7-8-29(45)43-32(26)47/h4-6,9-13,16,26H,7-8,14-15,38H2,1-3H3,(H,42,46)(H,39,40,41)(H,43,45,47)/t16-,26?/m1/s1 |
InChI Key |
GVWBZLKKNJQQQV-DIERRCTGSA-N |
Isomeric SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)OC)OCC(=O)NC4=CC=CC5=C4CN(C5=O)C6CCC(=O)NC6=O |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC)OCC(=O)NC4=CC=CC5=C4CN(C5=O)C6CCC(=O)NC6=O |
Origin of Product |
United States |
Foundational & Exploratory
PROTAC SOS1 degrader-3 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of PROTAC SOS1 Degrader-3
Introduction
Son of Sevenless 1 (SOS1) is a crucial guanine nucleotide exchange factor (GEF) that activates RAS proteins, pivotal regulators of cell proliferation, differentiation, and survival.[1][2] The SOS1 protein facilitates the exchange of GDP for GTP on RAS, switching it to its active state and initiating downstream signaling cascades, most notably the MAPK/ERK pathway.[3] In many cancers, this pathway is hyperactivated due to mutations in RAS or other components, leading to uncontrolled cell growth.[2][4] Consequently, inhibiting SOS1 has emerged as an attractive therapeutic strategy, particularly for cancers driven by KRAS mutations.[2][5]
While small molecule inhibitors like BI-3406 can block the SOS1-KRAS interaction, their efficacy can be limited.[5][6] An alternative and increasingly powerful approach is targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs).[7] PROTACs are heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate a target protein.[8][9]
This guide provides a detailed technical overview of the mechanism of action for a specific PROTAC, This compound (also referred to as P7 in literature), designed to eliminate the SOS1 protein.[5][10]
The SOS1-RAS Signaling Pathway
SOS1 is a key upstream regulator of the RAS/MAPK signaling cascade.[11] Under normal physiological conditions, the activation of receptor tyrosine kinases (RTKs) on the cell surface recruits the adaptor protein Grb2, which in turn binds to SOS1 and brings it to the plasma membrane.[12][13] This localization allows SOS1 to interact with membrane-bound RAS proteins. SOS1's catalytic domain then promotes the dissociation of GDP from RAS, allowing GTP to bind.[1] GTP-bound RAS is the active form, which then recruits and activates downstream effector proteins like RAF, initiating a phosphorylation cascade through MEK and ERK, ultimately leading to the regulation of gene expression involved in cell growth and survival.[14]
SOS1 also possesses an allosteric RAS-GTP binding site, which, when occupied, enhances its own GEF activity, creating a positive feedback loop.[14][15] In KRAS-mutant cancers, SOS1 is critical for maintaining the high levels of active, GTP-bound RAS necessary for tumor cell survival.[5]
The General PROTAC Mechanism of Action
PROTAC technology offers a distinct mechanism from traditional inhibition. Instead of merely blocking a protein's function, PROTACs trigger its complete removal.[16] A PROTAC molecule consists of three parts: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[7][9]
The mechanism is catalytic and follows a cyclical process:
-
Ternary Complex Formation : The PROTAC simultaneously binds to the target protein (e.g., SOS1) and an E3 ligase (e.g., Cereblon), forming a POI-PROTAC-E3 ligase ternary complex.[7][17]
-
Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the target protein.[9]
-
Proteasomal Degradation : The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery.[8] The proteasome unfolds and degrades the tagged protein into small peptides.
-
Recycling : After the POI is degraded, the PROTAC is released and can bind to another target protein molecule, restarting the cycle.[16][17]
This compound: Specific Mechanism
This compound (P7) was designed based on the structure of potent SOS1 inhibitors (such as BAY-293 or BI-3406) linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5][18] Its mechanism is a specific application of the general PROTAC principle to eliminate SOS1.
-
Target Engagement : The SOS1-binding moiety of the degrader docks into a pocket on the SOS1 protein, similar to how a small molecule inhibitor would bind.[5]
-
E3 Ligase Recruitment : Simultaneously, the other end of the degrader, a lenalidomide-based ligand, binds to the CRBN E3 ligase.[5][18]
-
SOS1 Ubiquitination : The formation of the stable SOS1-Degrader-CRBN complex brings SOS1 into close proximity with the E3 ligase machinery, leading to its polyubiquitination.
-
Targeted Degradation : The polyubiquitinated SOS1 is then recognized and degraded by the proteasome, effectively removing it from the cell. This abrogates both its enzymatic and potential scaffolding functions.[5][18]
By destroying the SOS1 protein, the degrader prevents the activation of KRAS, leading to the downregulation of the MAPK pathway and inhibition of cancer cell growth.[19]
Quantitative Efficacy Data
This compound has demonstrated potent and efficient degradation of SOS1 in various KRAS-mutant colorectal cancer (CRC) cell lines. The efficacy of a degrader is often quantified by its DC₅₀ value, which is the concentration required to degrade 50% of the target protein.
| Cell Line | Cancer Type | DC₅₀ at 24h (µM) |
| SW620 | Colorectal Cancer | 0.59[10] |
| HCT116 | Colorectal Cancer | 0.75[10] |
| SW1417 | Colorectal Cancer | 0.19[10] |
Table 1: Degradation potency of this compound in CRC cell lines.[10]
Notably, the SOS1 degrader P7 showed superior activity in inhibiting the growth of patient-derived CRC organoids compared to the SOS1 inhibitor BI-3406, highlighting the potential advantages of a degradation strategy over simple inhibition.[18]
Experimental Protocols
Verifying the mechanism of action of a PROTAC requires a series of specific experiments.
Western Blotting for SOS1 Degradation
This is the primary assay to confirm and quantify the degradation of the target protein.
-
Objective : To measure the levels of SOS1 protein in cells after treatment with the degrader.
-
Methodology :
-
Cell Culture and Treatment : Seed cancer cell lines (e.g., SW620, HCT116) in culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 6, 12, or 24 hours).[10][20]
-
Cell Lysis : Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for SOS1. A loading control antibody (e.g., GAPDH or β-actin) is used to normalize the results.
-
Detection : Wash the membrane and incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities using densitometry software. Normalize the SOS1 band intensity to the loading control to determine the percentage of remaining SOS1 protein relative to an untreated control.
-
Mechanism of Action Confirmation Assays
These control experiments are crucial to prove that the observed protein loss is due to the intended PROTAC mechanism.[5]
-
Objective : To confirm that SOS1 degradation is dependent on Cereblon and the proteasome.
-
Methodology :
-
Pre-treatment with Inhibitors : Before adding this compound, pre-treat the cells for 1-2 hours with one of the following inhibitors:
-
Proteasome Inhibitor (e.g., MG132) : This should block the degradation of polyubiquitinated SOS1, leading to a rescue of SOS1 protein levels.
-
Neddylation Inhibitor (e.g., MLN4924) : This inhibits the activation of Cullin-RING E3 ligases, including the complex containing CRBN, which should also prevent SOS1 degradation.
-
Competitive CRBN Ligand (e.g., high-concentration lenalidomide) : This will compete with the degrader for binding to CRBN, thereby preventing the formation of the ternary complex and rescuing SOS1 levels.
-
Competitive SOS1 Ligand (e.g., high-concentration BI-3406) : This will compete for the SOS1 binding site, preventing the degrader from engaging its target and thus blocking degradation.[5]
-
-
Degrader Treatment and Analysis : After pre-treatment, add this compound and incubate for the desired time.
-
Western Blot Analysis : Perform Western blotting as described in Protocol 5.1. A successful confirmation will show that pre-treatment with these inhibitors "rescues" the SOS1 protein from degradation compared to treatment with the degrader alone.
-
Conclusion
This compound represents a sophisticated and potent therapeutic strategy for targeting KRAS-driven cancers. Its mechanism of action leverages the cell's endogenous protein disposal system to specifically eliminate the SOS1 protein. By inducing targeted degradation rather than simple inhibition, this PROTAC can achieve a more profound and durable blockade of the RAS-MAPK pathway. The superior efficacy compared to small molecule inhibitors in preclinical models underscores the significant potential of this approach.[18] The experimental framework detailed herein provides the necessary tools for researchers to validate and further explore the mechanism and therapeutic applications of SOS1-targeting degraders.
References
- 1. SOS1 - Wikipedia [en.wikipedia.org]
- 2. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medlineplus.gov [medlineplus.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. revvity.com [revvity.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 12. rupress.org [rupress.org]
- 13. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 15. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gluetacs.com [gluetacs.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
The Discovery and Development of PROTAC SOS1 Degrader-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Son of Sevenless 1 (SOS1) protein is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of KRAS, a central node in the RAS/MAPK signaling pathway.[1] Dysregulation of this pathway, often driven by mutations in KRAS, is a hallmark of numerous cancers, making SOS1 an attractive therapeutic target.[1][2] While small molecule inhibitors of the SOS1-KRAS interaction have been developed, they have shown limited efficacy as single agents in preclinical models of KRAS-mutant colorectal cancer (CRC).[3]
An alternative and promising therapeutic strategy is the targeted degradation of the SOS1 protein using Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] This approach offers the potential for a more profound and sustained inhibition of the signaling pathway compared to traditional occupancy-based inhibitors.
This technical guide provides an in-depth overview of the discovery and development of PROTAC SOS1 degrader-3, also known as P7, a potent and specific degrader of the SOS1 protein.[1] This guide will detail the quantitative data supporting its activity, the experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (P7) from studies in various colorectal cancer (CRC) cell lines and patient-derived organoids (PDOs).
Table 1: SOS1 Degradation Activity of P7
| Cell Line/Model | DC50 (µM) at 24h (95% CI) | Maximum Degradation (%) | Reference |
| SW620 (CRC) | 0.59 (0.23–1.42) | >90% | [1][4] |
| HCT116 (CRC) | 0.75 (0.27–1.98) | >90% | [1][4] |
| SW1417 (CRC) | 0.19 (0.043–1.16) | >90% | [1][4] |
| C2BB (CRC) | Not Determined | >90% | [4] |
| CRC PDOs | Not Determined | up to 92% | [1][5] |
DC50: Half-maximal degradation concentration. CI: Confidence Interval. PDOs: Patient-Derived Organoids.
Table 2: Anti-proliferative Activity of P7 in Patient-Derived Organoids
| PDO Model | IC50 of P7 (µM) | IC50 of BI-3406 (SOS1 Inhibitor) (µM) | Fold Improvement | Reference |
| CRC PDO Model 1 | ~1 | ~5 | 5x | [1][6] |
IC50: Half-maximal inhibitory concentration.
Signaling Pathways and Mechanism of Action
SOS1-KRAS Signaling Pathway
The SOS1 protein is a key activator of KRAS. In its inactive state, KRAS is bound to GDP. Upon stimulation of upstream receptors, such as EGFR, SOS1 is recruited to the plasma membrane where it facilitates the exchange of GDP for GTP on KRAS, leading to its activation. Activated, GTP-bound KRAS then triggers downstream signaling cascades, including the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation.[1]
Mechanism of Action of this compound (P7)
This compound (P7) is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system to induce the degradation of SOS1.[1] It consists of three key components: a ligand that binds to the SOS1 protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two ligands.[1][2] By simultaneously binding to both SOS1 and CRBN, P7 forms a ternary complex, which brings the E3 ligase in close proximity to SOS1.[2] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to SOS1. The polyubiquitinated SOS1 is then recognized and degraded by the proteasome, leading to a reduction in the total cellular levels of SOS1 and subsequent inhibition of KRAS activation.[1]
Experimental Protocols
Western Blotting for SOS1 Degradation
This protocol is used to assess the extent of SOS1 protein degradation in cells treated with P7.
1. Cell Lysis:
-
Culture colorectal cancer cell lines (e.g., SW620, HCT116) to 70-80% confluency.
-
Treat cells with desired concentrations of P7 (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for the indicated time (e.g., 6 or 24 hours).[4]
-
To confirm the degradation is proteasome-mediated, pre-treat cells with a proteasome inhibitor like MG132 (3 µM) for 1 hour before adding P7.[1]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 (e.g., from Cell Signaling Technology) overnight at 4°C with gentle agitation.
-
As a loading control, simultaneously probe with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
5. Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the SOS1 band to the corresponding loading control band. The percentage of SOS1 degradation is calculated relative to the DMSO-treated control.
Cell Viability Assay in Patient-Derived Organoids (PDOs)
This protocol is used to determine the effect of P7 on the viability of 3D PDO cultures.
1. PDO Culture and Seeding:
-
Culture patient-derived colorectal cancer organoids in Matrigel domes with appropriate organoid growth medium.
-
Dissociate the organoids into small fragments and seed them in a 96-well plate.
2. Compound Treatment:
-
Treat the organoids with a serial dilution of P7 or the SOS1 inhibitor BI-3406 for a specified period (e.g., 6 days). Include a DMSO-treated control.
3. Viability Measurement (CellTiter-Glo® 3D Assay):
-
After the treatment period, equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Mix the contents on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 25-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.
-
Normalize the luminescence readings of the treated wells to the DMSO-treated control wells.
-
Plot the normalized viability data against the compound concentration and fit a dose-response curve to determine the IC50 value.
Discovery and Development Workflow
The discovery and development of this compound (P7) followed a structured workflow, from rational design to preclinical evaluation.
Conclusion
This compound (P7) represents a significant advancement in the pursuit of effective therapies for KRAS-mutant colorectal cancers. By effectively inducing the degradation of SOS1, P7 demonstrates superior anti-proliferative activity in preclinical models compared to small molecule inhibitors.[1] The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers working in the field of targeted protein degradation and KRAS-driven cancers. Further investigation into the in vivo efficacy and safety profile of P7 and similar SOS1 degraders is warranted to translate this promising therapeutic strategy into clinical applications.
References
- 1. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® 3D Cell Viability Assay | 3D細胞培養 [promega.jp]
- 5. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
The Architecture of a PROTAC SOS1 Degrader: A Technical Deep Dive into SOS1-P7
For Immediate Release
Orlando, FL – In the ongoing battle against KRAS-mutant cancers, a novel therapeutic strategy has emerged, focusing on the targeted degradation of the Son of Sevenless homolog 1 (SOS1) protein. This in-depth guide provides a technical overview of a potent and specific proteolysis-targeting chimera (PROTAC), referred to as PROTAC SOS1 degrader-3 (P7), designed to hijack the cell's natural protein disposal machinery to eliminate SOS1, a key activator of the RAS signaling pathway. This document is intended for researchers, scientists, and drug development professionals.
This compound is a heterobifunctional molecule meticulously engineered to simultaneously bind to SOS1 and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity triggers the ubiquitination of SOS1, marking it for degradation by the proteasome. The design of this degrader was informed by the crystal structures of both SOS1 and Cereblon, with its synthesis centered around a quinazoline core. This core serves as the scaffold to link a SOS1 inhibitor with lenalidomide, a known ligand for Cereblon.
Core Structure and Mechanism of Action
This compound is composed of three key components:
-
SOS1 Ligand: A derivative of a potent SOS1 inhibitor that specifically targets the SOS1 protein.
-
E3 Ligase Ligand: Lenalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
Linker: A chemical linker that connects the SOS1 and E3 ligase ligands, optimized for the formation of a stable ternary complex between SOS1, the degrader, and CRBN.
The fundamental mechanism of action involves the formation of this ternary complex, which brings the E3 ligase in close proximity to SOS1. This proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of SOS1. The resulting polyubiquitinated SOS1 is then recognized and degraded by the 26S proteasome, effectively reducing the cellular levels of SOS1 and thereby inhibiting the RAS signaling pathway.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in various KRAS-mutant colorectal cancer (CRC) cell lines. The following tables summarize the key quantitative data.
| Cell Line | KRAS Mutation | DC50 (µM) at 24h | Maximum Degradation (Dmax) at 48h |
| SW620 | G12V | 0.59 | 92% |
| HCT116 | G13D | 0.75 | Not Reported |
| SW1417 | G13D | 0.19 | Not Reported |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
| Parameter | Value | Method |
| Molecular Formula | C34H32F3N7O6 | - |
| Molecular Weight | 691.66 g/mol | - |
| CAS Number | 3029320-99-5 | - |
Signaling Pathway and Experimental Workflow
To visually represent the intricate processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: The SOS1-mediated RAS/MAPK signaling pathway.
Caption: Experimental workflow for the evaluation of this compound.
Experimental Protocols
Western Blot for SOS1 Degradation
-
Cell Culture and Treatment:
-
Seed colorectal cancer cells (e.g., SW620) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for the desired time points (e.g., 6, 24, 48 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification:
-
Densitometry analysis of the protein bands is performed using image analysis software (e.g., ImageJ). The levels of SOS1 are normalized to the loading control.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include wells with vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
This technical guide provides a foundational understanding of this compound, its mechanism of action, and the experimental approaches used for its characterization. The targeted degradation of SOS1 represents a promising avenue for the development of novel therapeutics for KRAS-driven cancers. Further research and development in this area are crucial to translate these findings into clinical applications.
The Impact of PROTAC SOS1 Degrader-3 on the KRAS Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and effects of PROTAC SOS1 degrader-3, a novel therapeutic agent designed to target the KRAS signaling pathway. This document outlines the core principles of its action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes and experimental workflows.
Introduction: Targeting KRAS through SOS1 Degradation
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, including lung, colorectal, and pancreatic cancers. These mutations lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival through downstream effector pathways such as the MAPK/ERK and PI3K/AKT pathways.[1] The Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating KRAS by facilitating the exchange of GDP for GTP.[2] Therefore, inhibiting SOS1 function presents a compelling therapeutic strategy to attenuate KRAS-driven oncogenesis.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer an innovative approach to drug discovery by inducing the degradation of a target protein rather than merely inhibiting its activity.[3] A PROTAC molecule consists of a ligand that binds to the protein of interest (in this case, SOS1), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
This compound, also known as P7, is a cereblon-based PROTAC designed to specifically target SOS1 for degradation.[4][5][6] By eliminating the SOS1 protein, this degrader aims to disrupt the KRAS activation cycle, thereby suppressing downstream signaling and inhibiting the growth of KRAS-mutant cancers.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (P7) and other relevant SOS1-targeting compounds, providing a comparative overview of their potency and efficacy.
Table 1: Degradation Potency of PROTAC SOS1 Degraders
| Compound | Cell Line | DC50 (µM) | Dmax (%) | Time Point (h) | E3 Ligase | Reference |
| This compound (P7) | SW620 | 0.59 | >90 | 24 | Cereblon | [4] |
| HCT116 | 0.75 | Not Reported | 24 | Cereblon | [4] | |
| SW1417 | 0.19 | Not Reported | 24 | Cereblon | [4] | |
| SIAIS562055 | K562 | 0.0625 | Not Reported | Not Reported | Cereblon | [7] |
| KU812 | 0.0084 | Not Reported | Not Reported | Cereblon | [7] | |
| PROTAC SOS1 degrader-1 (9d) | NCI-H358 | 0.0984 | 92.5 (at 1 µM) | 24 | VHL | [8] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Inhibitory and Binding Activity of SOS1-Targeting Compounds
| Compound | Assay Type | Target | IC50 (nM) | Kd (nM) | Reference |
| This compound (P7) | Cell Growth (CRC PDOs) | SOS1-dependent growth | ~5x lower than BI-3406 | Not Reported | [5][9] |
| SIAIS562055 | KRASG12C-SOS1 Interaction | SOS1 | 95.7 | 95.9 | [7][10][11] |
| KRASG12D-SOS1 Interaction | SOS1 | 134.5 | [7][10][11] | ||
| Cell Proliferation (K562) | BCR-ABL+ CML cells | 201.1 | [7] | ||
| Cell Proliferation (KU812) | BCR-ABL+ CML cells | 45.6 | [7] | ||
| BI-3406 | SOS1-KRAS Interaction | SOS1 | 5 - 6 | 9.7 | [12][13] |
| pERK formation (NCI-H358) | MAPK Pathway | 4 | [14] | ||
| Cell Proliferation (NCI-H358) | KRAS G12C cells | 24 | [14] | ||
| RAS-GTP levels | KRAS | 83 - 231 |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. CRC PDOs: Colorectal Cancer Patient-Derived Organoids.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on the KRAS signaling pathway.
Western Blotting for SOS1 Degradation and ERK Phosphorylation
This protocol is used to assess the extent of SOS1 protein degradation and the downstream effect on the MAPK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SOS1, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Stripping buffer (for re-probing)
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time points (e.g., 6, 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.[15]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SOS1 or anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Re-probing for Total ERK and Loading Control:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control like GAPDH or β-actin.[16]
-
Incubate the membrane in stripping buffer for 15-30 minutes, then wash thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps with the antibodies for total ERK and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SOS1 or phospho-ERK signal to the loading control or total ERK, respectively.
-
Cell Viability Assay
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT/XTT assay kit
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the wells, ensuring a final volume of 200 µL per well. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
Measurement of Cell Viability:
-
For CellTiter-Glo®:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
For MTT Assay:
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the data and determine the IC50 value using non-linear regression analysis.
-
RAS-GTP Pulldown Assay
This assay is used to specifically measure the levels of active, GTP-bound KRAS.
Materials:
-
RAS activation assay kit (containing Raf-1 RBD agarose beads)
-
Cell lysis/binding/wash buffer
-
GTPγS (positive control) and GDP (negative control)
-
Anti-KRAS antibody
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described for the Western blot protocol.
-
Lyse the cells in the provided lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Affinity Precipitation of Active KRAS:
-
Incubate the cell lysates with Raf-1 RBD agarose beads for 30-60 minutes at 4°C with gentle rotation.[18]
-
The Raf-1 Ras-binding domain (RBD) specifically binds to the GTP-bound form of RAS.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three times with the wash buffer to remove non-specifically bound proteins.[18]
-
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted samples by Western blotting using an anti-KRAS antibody to detect the amount of active KRAS.
-
A fraction of the total cell lysate should also be run as an input control to show the total KRAS levels.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be adapted to demonstrate the formation of the SOS1-PROTAC-E3 ligase ternary complex.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Antibodies for immunoprecipitation (e.g., anti-SOS1 or anti-E3 ligase)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-SOS1) overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and wash them several times with wash buffer to remove unbound proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluate by Western blotting using antibodies against the components of the expected ternary complex (e.g., anti-SOS1, and an antibody against the E3 ligase, such as anti-Cereblon).
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the KRAS signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
Caption: The KRAS signaling pathway initiated by RTK activation.
References
- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. SIAIS562055 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Probe BI-3406 | Chemical Probes Portal [chemicalprobes.org]
- 14. Pardon Our Interruption [opnme.com]
- 15. 3.4. Western Blotting and Detection [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
The Dawn of a New Era in KRAS-Driven Cancer Therapy: Advantages of PROTAC SOS1 Degrader-3 Over Traditional Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
The Son of Sevenless 1 (SOS1) protein, a critical guanine nucleotide exchange factor (GEF), has emerged as a promising therapeutic target for cancers driven by KRAS mutations. SOS1 facilitates the conversion of RAS from its inactive GDP-bound state to its active GTP-bound state, a pivotal step in activating the MAPK signaling pathway that drives cell proliferation and survival.[1][2] While small molecule inhibitors of SOS1 have shown promise, a new class of therapeutics, Proteolysis Targeting Chimeras (PROTACs), offers a distinct and potentially more potent approach to neutralizing this key oncogenic node. This technical guide delves into the core advantages of PROTAC SOS1 degrader-3 over conventional SOS1 inhibitors, providing a comprehensive overview of the underlying mechanisms, comparative data, and experimental methodologies.
Executive Summary
This compound represents a paradigm shift from occupancy-driven inhibition to event-driven pharmacology. Instead of merely blocking the function of SOS1, this heterobifunctional molecule hijacks the cell's own ubiquitin-proteasome system to induce the complete degradation of the SOS1 protein.[3][4] This fundamental difference in the mechanism of action translates into several key advantages, including more profound and sustained pathway inhibition, the potential to overcome inhibitor resistance, and the ability to abrogate both the catalytic and scaffolding functions of SOS1. These attributes position PROTAC SOS1 degraders as a highly promising therapeutic strategy for a broad range of KRAS-mutant cancers.
Mechanism of Action: Inhibition vs. Degradation
SOS1 Inhibitors: Traditional small molecule inhibitors, such as BI-3406, function by binding to the catalytic site of SOS1, thereby preventing its interaction with KRAS.[5][6][7] This competitive inhibition reduces the formation of GTP-loaded KRAS and subsequently dampens MAPK pathway signaling.[8][9] However, the efficacy of these inhibitors is dependent on maintaining sufficient plasma concentrations to ensure continuous target occupancy.
This compound: In contrast, this compound operates via a catalytic mechanism of action. This molecule is composed of three key components: a ligand that binds to SOS1, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a linker connecting the two.[10][11] The PROTAC facilitates the formation of a ternary complex between SOS1 and the E3 ligase, leading to the ubiquitination of SOS1 and its subsequent degradation by the proteasome.[4] This event-driven process means that a single PROTAC molecule can induce the degradation of multiple SOS1 proteins, leading to a more potent and durable effect.[12]
References
- 1. SOS1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Targeted Protein Degradation: A Technical Guide to PROTAC SOS1 Degrader-3 in Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of targeted cancer therapy is undergoing a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to eliminate pathogenic proteins rather than merely inhibiting them. This technical guide delves into the core science and application of a promising new agent, PROTAC SOS1 degrader-3 (also identified as compound P7), in the context of colorectal cancer (CRC), a malignancy frequently driven by KRAS mutations. Son of Sevenless 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that activates KRAS, making it a compelling target for therapeutic intervention. While SOS1 inhibitors have shown promise, PROTAC-mediated degradation of SOS1 offers a potentially more profound and durable anti-tumor response by removing the entire protein. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy in CRC models, detailed experimental protocols for its evaluation, and visualizations of the key biological pathways and experimental workflows.
Introduction: Targeting the SOS1-KRAS Axis in Colorectal Cancer
Colorectal cancer remains a leading cause of cancer-related mortality worldwide, with a significant subset of tumors harboring mutations in the KRAS oncogene.[1] These mutations lock KRAS in a constitutively active state, driving uncontrolled cell proliferation and survival through downstream signaling cascades, most notably the MAPK pathway. The direct targeting of mutant KRAS has been a long-standing challenge in oncology.[1]
An alternative and promising strategy is to target upstream regulators of KRAS activity. SOS1 plays a pivotal role in this context by catalyzing the exchange of GDP for GTP on KRAS, thereby switching it to its active state.[1] Depletion of SOS1 has been shown to decrease the survival of RAS-mutant CRC cells, highlighting its therapeutic potential.[1] While small molecule inhibitors of the SOS1-KRAS interaction, such as BI-3406, have been developed, they face limitations, including the potential for feedback activation of signaling pathways.[1][2]
PROTAC technology offers a distinct advantage by hijacking the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[3] this compound is a heterobifunctional molecule designed to simultaneously bind to SOS1 and an E3 ubiquitin ligase, specifically cereblon (CRBN).[1][4] This induced proximity leads to the ubiquitination of SOS1 and its subsequent destruction by the proteasome, offering a powerful approach to eliminate its function entirely.[3][5]
Mechanism of Action of this compound
This compound operates through a catalytic mechanism of induced protein degradation. The molecule consists of three key components: a ligand that binds to SOS1 (derived from a SOS1 inhibitor), a ligand that recruits the E3 ubiquitin ligase cereblon (a derivative of thalidomide), and a chemical linker that connects the two.[1]
The degradation process can be summarized in the following steps:
-
Ternary Complex Formation: this compound enters the cell and forms a ternary complex by binding to both SOS1 and the cereblon E3 ligase.
-
Ubiquitination: The formation of this complex brings a ubiquitin-loaded E2 enzyme into close proximity with SOS1, facilitating the transfer of ubiquitin molecules to lysine residues on the surface of SOS1.
-
Proteasomal Recognition and Degradation: The poly-ubiquitinated SOS1 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Recycling of the PROTAC: After inducing degradation, this compound is released and can engage another SOS1 protein and E3 ligase, allowing it to act catalytically.
This mechanism of action is distinct from traditional inhibitors, as it leads to the complete removal of the target protein, including any non-enzymatic scaffolding functions.
References
- 1. Use of Patient-Derived Organoids as a Treatment Selection Model for Colorectal Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Base-promoted Lewis acid catalyzed synthesis of quinazoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - FR [thermofisher.com]
The Dawn of a New Era in KRAS-Driven Cancers: A Technical Guide to Targeting SOS1 with PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Son of Sevenless 1 (SOS1) protein, a critical guanine nucleotide exchange factor (GEF) for KRAS, has emerged as a high-value target for cancers harboring KRAS mutations, which have long been considered undruggable. While small molecule inhibitors of SOS1 have shown promise, the development of Proteolysis Targeting Chimeras (PROTACs) offers a paradigm shift from occupancy-driven inhibition to event-driven pharmacology. By hijacking the cell's ubiquitin-proteasome system, SOS1-targeting PROTACs can induce the catalytic degradation of the SOS1 protein, thereby preventing the activation of KRAS and shutting down oncogenic signaling. This technical guide provides an in-depth overview of the therapeutic potential of this approach, detailing the underlying biological pathways, summarizing key preclinical data, outlining essential experimental protocols, and visualizing the core concepts.
Introduction: The Rationale for Targeting SOS1
KRAS is the most frequently mutated oncogene, driving approximately 25% of all human cancers, with particularly high prevalence in pancreatic, colorectal, and lung adenocarcinomas.[1] For decades, direct inhibition of KRAS has been a formidable challenge. The SOS1 protein plays a pivotal role in the activation of KRAS.[2] In response to upstream signals from receptor tyrosine kinases (RTKs) like EGFR, SOS1 is recruited to the cell membrane where it facilitates the exchange of GDP for GTP on KRAS, switching it to its active, signal-transducing state.[2][3]
Targeting SOS1 offers a pan-KRAS strategy, as its function is essential for the activation of various KRAS mutants.[2][4] Unlike direct KRAS inhibitors that are often specific to a single mutation (e.g., G12C), SOS1-targeted therapies have the potential to be effective across a broader spectrum of KRAS-driven cancers.[1] Furthermore, targeting SOS1 can help overcome the resistance mechanisms that rapidly emerge against direct KRAS inhibitors, often driven by the reactivation of RAS signaling.[5][6]
PROTACs represent a superior strategy to conventional inhibition. Instead of merely blocking the active site, PROTACs eliminate the entire protein, including its scaffolding functions.[4] This event-driven mechanism means a single PROTAC molecule can induce the degradation of multiple target proteins, potentially leading to a more profound and durable therapeutic effect at lower doses.[7]
The SOS1-KRAS Signaling Pathway
The activation of KRAS by SOS1 is a central node in cellular signaling. The process is initiated by the activation of RTKs at the cell surface, which leads to the recruitment of the GRB2 adaptor protein. GRB2, in turn, binds to SOS1, translocating it to the plasma membrane where KRAS is located. SOS1 then engages with GDP-bound (inactive) KRAS, catalyzing the release of GDP and allowing GTP to bind, which activates KRAS. Activated, GTP-bound KRAS then interacts with downstream effector proteins, such as RAF and PI3K, to initiate signaling cascades like the MAPK/ERK and PI3K/AKT pathways that drive cell proliferation, survival, and differentiation.[2][8]
Oncogenic KRAS mutations lock the protein in a constitutively active state. However, even in these cells, signaling can be further amplified by a positive feedback loop where active KRAS can allosterically bind to a second site on SOS1, enhancing its GEF activity and leading to the activation of wild-type RAS isoforms.[8] SOS1 PROTACs disrupt this entire process by eliminating the SOS1 protein.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OUH - Protocols [ous-research.no]
- 5. ch.promega.com [ch.promega.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. admescope.com [admescope.com]
- 8. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for PROTAC SOS1 Degrader-3
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PROTAC SOS1 degrader-3 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the Son of sevenless homolog 1 (SOS1) protein within cells. SOS1 is a crucial guanine nucleotide exchange factor (GEF) that activates RAS proteins, playing a pivotal role in the RAS/MAPK signaling pathway which governs cell proliferation, differentiation, and survival.[1][2] In many cancers, particularly those with KRAS mutations, the SOS1-mediated activation of RAS is a key driver of tumor growth and survival.[3][4] this compound functions by hijacking the cell's natural ubiquitin-proteasome system to target SOS1 for degradation, thereby offering a powerful therapeutic strategy for cancers dependent on this pathway.[5][6]
Mechanism of Action:
This compound is composed of three key components: a ligand that binds to the SOS1 protein, a linker molecule, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[6] This tripartite structure allows the degrader to act as a molecular bridge, bringing SOS1 into close proximity with the E3 ligase.[3] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the SOS1 protein. The resulting polyubiquitinated SOS1 is then recognized and degraded by the 26S proteasome, leading to a reduction in total cellular SOS1 levels.[7][8] Unlike traditional small molecule inhibitors that only block the protein's function, PROTACs lead to the physical elimination of the target protein.[9]
Caption: Workflow of PROTAC-mediated degradation of SOS1.
Quantitative Data Summary
The following table summarizes the in vitro degradation potency of this compound in various colorectal cancer (CRC) cell lines. The DC₅₀ value represents the concentration of the degrader required to achieve 50% degradation of the target protein after a specified incubation time.
| Cell Line | Cancer Type | Incubation Time | DC₅₀ (µM) | Reference |
| SW620 | Colorectal Cancer | 24 hours | 0.59 | [5] |
| HCT116 | Colorectal Cancer | 24 hours | 0.75 | [5] |
| SW1417 | Colorectal Cancer | 24 hours | 0.19 | [5] |
Experimental Protocols
1. Cell Culture and Treatment
This protocol provides a general guideline for culturing and treating cancer cell lines with this compound.
-
Materials:
-
Cancer cell lines (e.g., SW620, HCT116, SW1417)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (for stock solution preparation)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C or -80°C for long-term storage.[10]
-
On the day of the experiment, seed the cells into appropriate culture plates (e.g., 6-well plates for Western Blot, 96-well plates for cell viability assays) at a predetermined density. Allow cells to adhere overnight.
-
Thaw the this compound stock solution and prepare serial dilutions in the cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).[5] Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the degrader. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired time period (e.g., 6, 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]
-
Caption: A generalized workflow for in vitro experiments.
2. Western Blot for SOS1 Degradation
This protocol details the procedure to quantify the degradation of SOS1 protein following treatment with the degrader.
-
Materials:
-
Treated cell lysates
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SOS1 (e.g., 1:1000 dilution), anti-β-actin or anti-GAPDH (loading control, e.g., 1:5000 dilution)[11][12]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.[13]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize SOS1 levels to the loading control.
-
3. Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of SOS1 degradation on cell viability.
-
Materials:
-
Cells treated in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
4. Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol can be used to investigate how the degradation of SOS1 affects its interaction with other proteins, such as Grb2 or Ras.
-
Materials:
-
Treated cell lysates
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)[15]
-
Anti-SOS1 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Antibodies for Western blotting (e.g., anti-Grb2, anti-Ras)
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)
-
-
Protocol:
-
Lyse the treated cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[16]
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[16]
-
Incubate the pre-cleared lysate with the anti-SOS1 antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against potential interacting partners (e.g., Grb2, Ras).
-
SOS1 Signaling Pathway
SOS1 is a critical node in the RAS/MAPK signaling cascade, which is often initiated by the activation of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR). Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for adaptor proteins like Grb2. Grb2 then recruits SOS1 to the plasma membrane, where it catalyzes the exchange of GDP for GTP on RAS proteins, leading to their activation. Activated RAS, in turn, initiates a downstream signaling cascade involving RAF, MEK, and ERK, which ultimately regulates gene expression related to cell growth and proliferation. SOS1 can also be involved in the activation of Rac, another small GTPase.[2][17]
Caption: Overview of the SOS1-mediated RAS/MAPK pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. rupress.org [rupress.org]
- 3. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 4. idus.us.es [idus.us.es]
- 5. medchemexpress.com [medchemexpress.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SOS1 antibody (55041-1-AP) | Proteintech [ptglab.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. addgene.org [addgene.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Protocol for PROTAC SOS1 Degrader-3
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2] PROTACs consist of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This ternary complex formation leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins, key components of the RAS/MAPK signaling pathway.[5] This pathway is fundamental in regulating cell proliferation, differentiation, and survival. Consequently, SOS1 has emerged as a significant therapeutic target in cancers driven by RAS mutations.
PROTAC SOS1 degrader-3 (also referred to as P7 in literature) is a potent and specific degrader of SOS1 that utilizes the Cereblon (CRBN) E3 ligase to induce proteasomal degradation.[6][7] This document provides a detailed Western blot protocol to verify and quantify the degradation of SOS1 in cancer cell lines following treatment with this compound.
Signaling Pathway and Mechanism of Action
SOS1 Signaling Pathway
The SOS1 protein is a crucial intermediary in receptor tyrosine kinase (RTK) signaling. Upon growth factor binding, RTKs recruit an adaptor protein like GRB2, which in turn recruits SOS1 to the plasma membrane. SOS1 then facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation and the subsequent engagement of downstream effector pathways like the RAF-MEK-ERK (MAPK) cascade, which drives cellular responses such as proliferation and survival.[5][8]
Caption: The SOS1-mediated RAS/MAPK signaling cascade.
This compound Mechanism of Action
This compound acts as a molecular bridge, simultaneously binding to the SOS1 protein and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of SOS1. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the SOS1 protein, effectively removing it from the cell.[3][9]
Caption: Workflow of SOS1 degradation by this compound.
Quantitative Data Summary
This compound induces potent, concentration-dependent degradation of SOS1 in various colorectal cancer (CRC) cell lines. The half-maximal degradation concentration (DC₅₀) values after a 24-hour treatment are summarized below.[6][10]
| Cell Line | Cancer Type | DC₅₀ (24h) |
| SW1417 | Colorectal Carcinoma | 0.19 µM |
| SW620 | Colorectal Adenocarcinoma | 0.59 µM |
| HCT116 | Colorectal Carcinoma | 0.75 µM |
Detailed Experimental Protocol
This protocol describes the steps to assess SOS1 protein levels by Western blot after treating cells with this compound.
Materials and Reagents
-
Cell Lines: SW620, HCT116, or SW1417 cells
-
Compounds: this compound (P7), DMSO (vehicle control)
-
Primary Antibodies:
-
Rabbit Anti-SOS1 (e.g., MedChemExpress, Cat# YA3313)
-
Mouse Anti-β-Actin or GAPDH (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat Anti-Rabbit IgG
-
HRP-conjugated Goat Anti-Mouse IgG
-
-
Buffers and Reagents:
-
Cell Culture Medium (e.g., DMEM/RPMI-1640) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and Phosphatase Inhibitor Cocktail (e.g., CST, #5872)[11]
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Tris-Glycine SDS-PAGE Gels (6% or 4-12% gradient)
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer (25 mM Tris, 192 mM Glycine, 20% Methanol)
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
TBST Wash Buffer
-
Enhanced Chemiluminescence (ECL) Substrate
-
Cell Culture and Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubation: Culture cells overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM, 1 µM, 10 µM) in culture medium.[10] Include a DMSO-only well as a vehicle control.
-
Aspirate old medium from the cells and add the compound-containing medium.
-
Incubate the cells for the desired time points (e.g., 6 or 24 hours).[6][10]
Cell Lysis and Protein Quantification
-
Harvesting: Place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[12]
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well.[12]
-
Scraping: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize all samples to the same concentration with RIPA buffer. Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.[12]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into an SDS-PAGE gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90-120 minutes at 4°C is recommended.[11]
-
Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[13]
-
Primary Antibody Incubation: Dilute the primary anti-SOS1 antibody in Blocking Buffer (typically 1:1000). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer (typically 1:5000 to 1:10000). Incubate the membrane for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
Data Analysis
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensity for SOS1 and the loading control in each lane.
-
Normalization: Normalize the SOS1 band intensity to the corresponding loading control band intensity for each sample.
-
Degradation Calculation: Express the normalized SOS1 levels in treated samples as a percentage of the DMSO vehicle control. Plot the percentage of remaining SOS1 against the degrader concentration to visualize the dose-response relationship.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medlineplus.gov [medlineplus.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Assessing the Activity of PROTAC SOS1 Degrader-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the cell's own ubiquitin-proteasome system.[1][2][3][4] PROTAC SOS1 degrader-3, also referred to as P7, is a potent and specific degrader of the Son of Sevenless 1 (SOS1) protein.[5][6][7][8] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are key components of the MAPK/ERK signaling pathway.[9][10][11][12] Dysregulation of this pathway is a hallmark of many cancers, particularly those with KRAS mutations.[6] this compound functions by linking a SOS1-binding moiety to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, thereby targeting SOS1 for ubiquitination and subsequent proteasomal degradation.[6][7] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that simultaneously binds to SOS1 and the E3 ubiquitin ligase Cereblon. This proximity induces the formation of a ternary complex, leading to the ubiquitination of SOS1. The polyubiquitinated SOS1 is then recognized and degraded by the 26S proteasome. This event-driven mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. arxiv.org [arxiv.org]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. RSK phosphorylates SOS1 creating 14-3-3 docking sites and negatively regulating MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SOS1 Gene: Role, Mutations, and Clinical Significance [learn.mapmygenome.in]
- 11. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Measuring SOS1 Degradation with PROTAC SOS1 Degrader-3: Application Notes and Protocols
Introduction
Son of Sevenless 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that activates KRAS, a key proto-oncogene frequently mutated in various cancers, including colorectal cancer (CRC).[1][2] SOS1 facilitates the conversion of inactive, GDP-bound RAS to its active, GTP-bound state, thereby initiating downstream signaling cascades like the MAPK pathway, which drives cell proliferation, differentiation, and survival.[3][4] The strategic importance of the SOS1-KRAS interaction makes SOS1 an attractive therapeutic target for KRAS-mutant cancers.[1][5]
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate target proteins.[6][7] PROTAC SOS1 degrader-3, also identified as P7, is a potent and specific heterobifunctional degrader.[1] It is designed to link SOS1 to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of SOS1.[1][8]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively measure the degradation of SOS1 using this compound in cancer cell lines.
Signaling Pathway and Mechanism of Action
SOS1 plays a pivotal role in receptor tyrosine kinase (RTK) signaling. Upon growth factor binding, RTKs activate and recruit the adaptor protein GRB2, which in turn binds to SOS1.[2][9] This complex is brought to the plasma membrane, where SOS1 can activate RAS proteins, triggering the MAPK cascade.
This compound is a bifunctional molecule with ligands for both SOS1 and the E3 ligase Cereblon.[1] By forming a ternary complex, it brings SOS1 into close proximity with Cereblon, facilitating the transfer of ubiquitin molecules to SOS1. Poly-ubiquitinated SOS1 is then recognized and degraded by the proteasome.
Data Presentation
This compound effectively induces the degradation of SOS1 in a concentration-dependent manner across various colorectal cancer cell lines.[6]
| Cell Line | Cancer Type | DC50 at 24h (µM) | Reference |
| SW620 | Colorectal | 0.59 | [6] |
| HCT116 | Colorectal | 0.75 | [6] |
| SW1417 | Colorectal | 0.19 | [6] |
| Table 1: Half-maximal degradation concentration (DC50) of this compound in different CRC cell lines after 24 hours of treatment. |
| Cell Line | Concentration (µM) | Treatment Time (h) | SOS1 Degradation (%) | Reference |
| SW620 | 1.0 | 6 | 64% | [1] |
| CRC Cell Lines | Not Specified | Not Specified | Up to 92% | [1][10] |
| Table 2: Percentage of SOS1 degradation induced by this compound at specified concentrations and time points. |
Experimental Protocols
The following protocols provide a framework for assessing SOS1 degradation. Optimization may be required depending on the specific cell line and experimental conditions.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing and treating colorectal cancer cells with this compound.
Materials:
-
Colorectal cancer cell lines (e.g., SW620, HCT116)[6]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (P7)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).[6] Prepare a vehicle control using the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the DMSO vehicle control.
-
Incubation: Return the plates to the incubator for the desired time period (e.g., 6 or 24 hours).[1][6]
Protocol 2: Western Blotting for SOS1 Degradation
This protocol details the quantification of SOS1 protein levels following treatment.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-SOS1, Anti-β-actin or Anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After incubation, place plates on ice and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C, following the manufacturer's recommended dilution. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody (e.g., β-actin). Quantify the band intensities using densitometry software. Normalize the SOS1 band intensity to the corresponding loading control band intensity. Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.[1]
Protocol 3: Confirmation of Mechanism of Action
To confirm that SOS1 degradation is mediated by the PROTAC mechanism, control experiments are essential. The lack of significant degradation after pre-treatment with specific inhibitors confirms the mode of action.[1]
Procedure:
-
Follow the cell seeding and culture steps from Protocol 1.
-
Pre-treatment: Before adding this compound, pre-treat the cells for 1-2 hours with one of the following inhibitors:
-
Proteasome Inhibitor: MG132, to block proteasomal degradation.
-
Neddylation Inhibitor: MLN4924, to inhibit the activation of the Cullin-RING E3 ligase complex.
-
Cereblon Ligand: Lenalidomide (in excess), to competitively block the binding of the PROTAC to Cereblon.[1]
-
SOS1 Inhibitor: BI-3406 (in excess), to competitively block the binding of the PROTAC to SOS1.[1]
-
-
PROTAC Treatment: After pre-treatment, add this compound (e.g., at its DC50 concentration) to the medium without washing out the inhibitor.
-
Incubation and Analysis: Incubate for the standard duration (e.g., 6 hours) and then proceed with cell lysis and Western blotting as described in Protocol 2.
-
Expected Outcome: A significant rescue of SOS1 protein levels in the pre-treated samples compared to samples treated with this compound alone will confirm the degradation is dependent on the proteasome, neddylation, and binding to both Cereblon and SOS1.[1]
References
- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. rupress.org [rupress.org]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols: In Vivo Experimental Design for PROTAC SOS1 Degrader-3
Audience: Researchers, scientists, and drug development professionals.
Introduction: Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins, particularly KRAS.[1][2] In many KRAS-mutant cancers, signaling through the RAS-RAF-MEK-ERK pathway remains dependent on upstream inputs, making SOS1 an attractive therapeutic target.[3] Proteolysis-targeting chimeras (PROTACs) are an innovative therapeutic modality that induces the degradation of target proteins via the ubiquitin-proteasome system.[4][5] A PROTAC targeting SOS1, such as PROTAC SOS1 degrader-3, offers a novel strategy to not only inhibit SOS1's function but to eliminate the protein entirely, potentially leading to a more sustained and potent anti-tumor response.[1][6][7] This document provides a detailed guide for designing and executing in vivo experiments to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in preclinical cancer models.
SOS1-KRAS Signaling and PROTAC Mechanism of Action
The diagram below illustrates the canonical SOS1-mediated activation of the KRAS signaling pathway and the mechanism by which a SOS1 PROTAC, like this compound, intervenes. Upon growth factor receptor activation, GRB2 recruits SOS1 to the membrane, where it facilitates the exchange of GDP for GTP on KRAS, leading to downstream signaling that promotes cell proliferation and survival.[8] The PROTAC molecule forms a ternary complex between SOS1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SOS1, thereby blocking this entire cascade.[9]
Caption: SOS1 signaling pathway and PROTAC-mediated degradation.
Part 1: Preclinical In Vivo Efficacy Study Design
Objective
The primary objective is to evaluate the anti-tumor efficacy of this compound as a single agent and/or in combination with other targeted therapies (e.g., KRAS G12C inhibitors) in a relevant preclinical cancer model.[10] Secondary objectives include establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship and assessing the safety profile.[11]
Animal Model Selection
The choice of animal model is critical for translating preclinical findings. Both cell line-derived xenografts (CDX) and genetically engineered mouse models (GEMMs) are valuable.[12] CDX models are useful for initial efficacy screening, while GEMMs better recapitulate human disease progression in an immunocompetent setting.[13][14]
Table 1: Recommended Animal Models for SOS1 Degrader Studies
| Model Type | Specific Model | Rationale | Key Considerations |
|---|---|---|---|
| CDX | NCI-H358 (KRAS G12C) in Nude Mice | Standard lung adenocarcinoma model, reported to be sensitive to SOS1 PROTACs.[15] | Immunocompromised; may not reflect immune system interactions. |
| CDX | SW620 (KRAS G12V) in Nude Mice | Colorectal cancer model where SOS1 degradation has been demonstrated.[6] | Represents a different KRAS mutation and cancer type. |
| GEMM | KrasLSL-G12C;Trp53fl/fl (KPC) | Clinically relevant model of KRAS G12C-driven lung cancer.[12] | Allows for studying efficacy in an immunocompetent host. Longer tumor latency. |
| PDX | Patient-Derived Xenograft (KRAS-mutant) | Preserves original tumor heterogeneity and microenvironment. | High variability between models; requires significant resources. |
Experimental Groups and Dosing Regimen
A well-controlled study should include vehicle, multiple dose levels of the PROTAC, and relevant combination arms.
Table 2: Example In Vivo Efficacy Study Design (NCI-H358 Xenograft Model)
| Group | N | Treatment | Dose | Route | Schedule |
|---|---|---|---|---|---|
| 1 | 8-10 | Vehicle (e.g., 0.5% MC in water) | - | PO / IP | QD / BID |
| 2 | 8-10 | This compound | Low Dose (e.g., 10 mg/kg) | PO / IP | QD / BID |
| 3 | 8-10 | This compound | Mid Dose (e.g., 30 mg/kg) | PO / IP | QD / BID |
| 4 | 8-10 | This compound | High Dose (e.g., 100 mg/kg) | PO / IP | QD / BID |
| 5 | 8-10 | Standard of Care (e.g., AMG510) | 100 mg/kg | PO | QD |
| 6 | 8-10 | this compound + SoC | 30 mg/kg + 100 mg/kg | PO / IP | QD / BID |
*Route and schedule should be optimized based on preliminary PK studies. PO: Oral gavage; IP: Intraperitoneal injection; QD: Once daily; BID: Twice daily.
Monitoring and Endpoints
-
Primary Endpoint: Tumor Growth Inhibition (TGI). Measured by tumor volume over time.
-
Secondary Endpoints:
-
Body weight changes and clinical signs of toxicity.
-
SOS1 protein levels in tumor tissue (PD marker).
-
Modulation of downstream pathway markers (e.g., p-ERK) in tumor tissue.
-
Plasma concentrations of the degrader (PK analysis).
-
Overall survival.
-
Part 2: In Vivo Experimental Workflow
The following diagram outlines the logical flow of a typical in vivo efficacy study.
Caption: Standard workflow for a preclinical in vivo efficacy study.
Part 3: Detailed Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
-
Cell Culture: Culture NCI-H358 cells under standard conditions. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 50 x 106 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each 6-8 week old female athymic nude mouse.
-
Monitoring: Allow tumors to grow until they reach an average volume of 100-150 mm³.
Protocol 2: this compound Administration
-
Formulation: Prepare the vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). Prepare dosing solutions of this compound by first dissolving in a minimal amount of DMSO and then diluting with the vehicle to the final concentration.
-
Dosing: Administer the formulation to the mice via the predetermined route (e.g., oral gavage or IP injection) at a volume of 10 mL/kg. Ensure consistent timing of administration each day.
Protocol 3: In Vivo Efficacy Assessment
-
Tumor Measurement: Using digital calipers, measure the length (L) and width (W) of the tumors 2-3 times per week.[16]
-
Volume Calculation: Calculate tumor volume using the formula: Volume = (L x W²) / 2 .[17]
-
Tumor Growth Inhibition (TGI) Calculation: At the end of the study, calculate TGI using the formula:
-
TGI (%) = [1 - (ΔT / ΔC)] x 100
-
Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the vehicle control group.
-
Protocol 4: Pharmacokinetic (PK) Analysis
-
Sample Collection: In satellite groups of animals, collect blood samples (~50 µL) via tail vein or submandibular bleed at specified time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Storage: Store plasma samples at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
Protocol 5: Pharmacodynamic (PD) Biomarker Analysis
-
Collection: At the study endpoint (or at specific time points post-dose for PD studies), euthanize mice and excise tumors.
-
Processing: Wash tumors in ice-cold PBS. For parallel analyses, divide the tumor into sections to be snap-frozen in liquid nitrogen (for Western blot) or fixed in formalin (for IHC).
-
Lysate Preparation: For Western blot, homogenize the snap-frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.[18] Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[19] Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of tumor lysate per lane onto a 4-12% Bis-Tris protein gel.[19]
-
Transfer: Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.[20]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SOS1, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane 3 times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantification: Densitometry analysis can be performed to quantify the level of protein degradation.
-
Fixation and Embedding: Fix tumor tissue in 10% neutral buffered formalin for 24 hours, then process and embed in paraffin.[22]
-
Sectioning: Cut 4-5 µm thick sections and mount them on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).[23]
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with a protein blocking solution.[24]
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against SOS1 overnight at 4°C.
-
Detection: Use a polymer-based detection system (e.g., HRP-polymer anti-rabbit) followed by a DAB substrate-chromogen solution.
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
Analysis: Scan the slides and evaluate SOS1 staining intensity and distribution within the tumor sections.
Part 4: Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between experimental groups.
Table 3: Example Summary of Tumor Volume and Body Weight Data
| Group | Treatment | Mean Tumor Volume (mm³) ± SEM (Day 0) | Mean Tumor Volume (mm³) ± SEM (Day 21) | TGI (%) | Mean Body Weight Change (%) ± SEM |
|---|---|---|---|---|---|
| 1 | Vehicle | 125.4 ± 8.1 | 1580.2 ± 150.3 | - | +2.5 ± 0.8 |
| 2 | Degrader (30 mg/kg) | 128.1 ± 7.9 | 655.7 ± 95.2 | 63.5 | -1.2 ± 1.1 |
| 3 | SoC (AMG510) | 126.9 ± 8.5 | 890.1 ± 110.7 | 47.4 | +1.8 ± 0.9 |
| 4 | Degrader + SoC | 127.5 ± 8.2 | 250.6 ± 45.1 | 91.3 | -2.5 ± 1.3 |
Table 4: Example Summary of Pharmacokinetic Parameters
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC0-last (hr*ng/mL) | T1/2 (hr) |
|---|---|---|---|---|---|---|
| PROTAC Degrader-3 | 30 | PO | 1250 | 2.0 | 8750 | 4.5 |
| PROTAC Degrader-3 | 30 | IP | 4500 | 0.5 | 11200 | 4.2 |
Table 5: Example Summary of Pharmacodynamic Biomarker Analysis (Western Blot)
| Group | Treatment | Relative SOS1 Expression (% of Vehicle) ± SEM | Relative p-ERK/ERK Ratio (% of Vehicle) ± SEM |
|---|---|---|---|
| 1 | Vehicle | 100 ± 12.5 | 100 ± 15.1 |
| 2 | Degrader (30 mg/kg) | 15.2 ± 4.3 | 25.6 ± 8.2 |
| 3 | Degrader + SoC | 12.8 ± 3.9 | 8.1 ± 2.5 |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 4. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenetic and post-transcriptional modulation of SOS1 can promote breast cancer metastasis through obesity-activated c-Met signaling in African American women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Genetically Engineered Mouse Models of K-Ras-Driven Lung and Pancreatic Tumors: Validation of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An immunogenic model of KRAS-mutant lung cancer enables evaluation of targeted therapy and immunotherapy combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper [inis.iaea.org]
- 18. origene.com [origene.com]
- 19. Western blot analysis [bio-protocol.org]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 23. Immunohistochemistry (IHC) protocol [hellobio.com]
- 24. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Determining the DC50 of PROTAC SOS1 Degrader-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal degradation concentration (DC50) of PROTAC SOS1 degrader-3. This document includes quantitative data, detailed experimental protocols for key assays, and diagrams of the relevant signaling pathway and experimental workflows.
Introduction to this compound
This compound is a heterobifunctional molecule designed to induce the degradation of the Son of Sevenless 1 (SOS1) protein. It achieves this by simultaneously binding to SOS1 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity-induced event leads to the ubiquitination of SOS1 and its subsequent degradation by the proteasome. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS, a key signaling node in various cancers. By degrading SOS1, this compound offers a therapeutic strategy to downregulate RAS-driven signaling pathways.
Quantitative Data Summary
The following table summarizes the reported DC50 values for this compound in various colorectal cancer (CRC) cell lines after 24 hours of treatment.
| Cell Line | DC50 (µM) |
| SW620 | 0.59 |
| HCT116 | 0.75 |
| SW1417 | 0.19 |
Signaling Pathway
The diagram below illustrates the role of SOS1 in the RAS/MAPK signaling pathway, which is targeted by this compound.
Caption: SOS1's role in the RAS/MAPK signaling cascade.
Experimental Workflows
PROTAC-Mediated Degradation Workflow
The following diagram outlines the general mechanism of action for this compound.
Caption: Mechanism of PROTAC-induced SOS1 degradation.
DC50 Determination Workflow
This diagram shows the experimental steps to determine the DC50 value.
Assessing the Downstream Effects of SOS1 Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (SOS1) is a crucial guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling, primarily through its activation of the small GTPase RAS.[1][2][3][4] By facilitating the exchange of GDP for GTP on RAS, SOS1 initiates a cascade of downstream signaling events, most notably through the mitogen-activated protein kinase (MAPK) pathway (RAS-RAF-MEK-ERK).[1][5] This pathway is fundamental in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[3][4]
Given its critical role as an upstream activator of RAS, SOS1 has emerged as a compelling therapeutic target, particularly in the context of cancers driven by RAS mutations.[6] While small molecule inhibitors of SOS1 have been developed, recent advancements have focused on targeted protein degradation as a more potent and sustained therapeutic strategy.[7][8] Proteolysis-targeting chimeras (PROTACs) are novel heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of a specific target protein. SOS1-targeting PROTACs have demonstrated superior anti-proliferative activity compared to small molecule inhibitors by not only blocking the catalytic function of SOS1 but also eliminating its scaffolding functions.[8]
These application notes provide a comprehensive guide for researchers to assess the downstream cellular and molecular consequences of SOS1 degradation. We detail key experimental protocols, present representative quantitative data from preclinical studies, and provide visual diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation: Efficacy of SOS1 Degraders
The following tables summarize the quantitative data from studies on SOS1 degraders, providing a clear comparison of their efficacy in terms of SOS1 degradation, inhibition of downstream signaling, and anti-proliferative effects in cancer cell lines.
Table 1: In Vitro Degradation of SOS1 by PROTACs
| Compound | Cell Line | Concentration (nM) | SOS1 Degradation (%) | Time (hours) | Reference |
| P7 | SW620 (CRC) | 1000 | ~92% | 48 | [8] |
| P7 | CRC PDOs | 1000 | ~92% | 48 | [8] |
| SIAIS562055 | NCI-H358 (KRAS-mutant) | 1000 | Significant | 24 | [7] |
| SIAIS562055 | GP2d (KRAS-mutant) | 1000 | Significant | 24 | [7] |
| SIAIS562055 | MIA PaCa-2 (KRAS G12C) | 1000 | Sustained | 96 (post-washout) | [7] |
CRC: Colorectal Cancer; PDOs: Patient-Derived Organoids
Table 2: Inhibition of Downstream Signaling by SOS1 Degraders
| Compound | Cell Line | Treatment | Effect on pERK | Effect on RAS-GTP | Reference |
| SIAIS562055 | NCI-H358 | 1000 nM, 24h | Moderate Inhibition | Not Reported | [7] |
| SIAIS562055 + AMG510 | NCI-H358 | - | Enhanced Inhibition | Not Reported | [7] |
| SIAIS560255 | MIA PaCa-2 (KRAS G12C) | - | Not Reported | Suppressed upon EGF stimulation | [7] |
| P7 | SW620 | 1 µM, 24h | More effective suppression than BI3406 | Not Reported | [8] |
| P7 | SW620 | 1 µM, 24h | More effective suppression of pAKT than BI3406 | Not Reported | [8] |
pERK: Phosphorylated ERK; pAKT: Phosphorylated AKT; EGF: Epidermal Growth Factor
Table 3: Anti-proliferative Activity of SOS1 Degraders
| Compound | Cell Line/Model | IC50 (µM) | Assay Duration | Comparison | Reference |
| P7 | CRC PDO (MCC19990-013) | 1.16 | Not Specified | 5-fold lower than BI3406 (IC50 = 6.7 µM) | [8] |
| SIAIS562055 | NCI-H358 (3D culture) | Not Specified | 120h | Superior to BI-3406 | [7] |
| SIAIS562055 | GP2d (3D culture) | Not Specified | 120h | Superior to BI-3406 | [7] |
| SIAIS562055 | HPAF-II (3D culture) | Not Specified | 120h | Superior to BI-3406 | [7] |
| SIAIS562055 | SW620 (3D culture) | Not Specified | 120h | Superior to BI-3406 | [7] |
IC50: Half-maximal inhibitory concentration
Mandatory Visualizations
Caption: SOS1-mediated activation of the RAS/MAPK signaling pathway.
Caption: Workflow for assessing downstream effects of SOS1 degradation.
Caption: Mechanism of SOS1 degradation by a PROTAC molecule.
Experimental Protocols
Here we provide detailed methodologies for key experiments to assess the downstream effects of SOS1 degradation.
Western Blot for SOS1 and Phospho-ERK (pERK)
This protocol is for the detection and quantification of total SOS1 and the phosphorylation status of ERK, a key downstream kinase in the MAPK pathway.
A. Cell Lysis
-
Culture cells to 70-80% confluency and treat with the SOS1 degrader or vehicle control for the desired time points.
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer (e.g., 150 mM NaCl, 1.0% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate) to the culture dish.[9][10]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9][10]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay kit.[11]
B. SDS-PAGE and Protein Transfer
-
Normalize protein concentrations for all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[9][12]
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.[13]
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]
C. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[12]
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Recommended Primary Antibodies:
-
Rabbit anti-SOS1
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2)
-
Mouse anti-p44/42 MAPK (Erk1/2)
-
Mouse anti-β-Actin or anti-GAPDH (as a loading control)
-
-
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.[11]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[11]
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize SOS1 and pERK levels to the loading control and total ERK, respectively.
RAS Activation Assay (G-LISA)
The G-LISA assay is a quantitative, ELISA-based method to measure the levels of active, GTP-bound RAS in cell lysates.
A. Sample Preparation
-
Culture and treat cells as described in the Western Blot protocol.
-
Lyse the cells using the specific lysis buffer provided with the G-LISA kit, supplemented with protease inhibitors.[14]
-
Quickly snap-freeze the lysates in liquid nitrogen or proceed immediately to the assay to prevent GTP hydrolysis.
-
Determine protein concentration and normalize all samples to the same concentration (typically 0.5-1.0 mg/mL).[14]
B. G-LISA Procedure Follow the manufacturer's protocol precisely. A general workflow is provided below.
-
Add the prepared cell lysates to the wells of the G-LISA plate, which are pre-coated with the RAS-GTP-binding domain of RAF1.[15]
-
Incubate the plate to allow the active RAS in the lysate to bind to the coated wells.
-
Wash the wells to remove unbound proteins, including inactive RAS-GDP.
-
Add the primary antibody specific for RAS.
-
Wash the wells and add a secondary antibody conjugated to HRP.
-
Wash the wells and add a chemiluminescent or colorimetric HRP substrate.[14]
-
Measure the luminescence or absorbance using a plate reader.
-
The signal intensity is directly proportional to the amount of active RAS in the sample.
Cell Viability/Proliferation Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP.[1][8]
A. Cell Seeding and Treatment
-
Determine the optimal cell seeding density to ensure logarithmic growth throughout the experiment.[4][7]
-
Seed cells in an opaque-walled 96-well or 384-well plate suitable for luminescence measurements.
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of the SOS1 degrader. Include vehicle-only wells as a negative control and a known cytotoxic compound as a positive control.
-
Incubate the plate for the desired treatment duration (e.g., 72 or 120 hours).[2]
B. Assay Procedure
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[8]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results as a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction
HTRF is a proximity-based assay that can be used to quantify the interaction between SOS1 and KRAS in the presence of an inhibitor or degrader.[5][16]
A. Reagents and Setup This assay typically requires purified, tagged proteins and specific HTRF-compatible antibodies.
-
Reagents needed:
-
Purified SOS1 protein
-
Purified KRAS protein (e.g., KRAS G12C or G12D)
-
HTRF-compatible donor fluorophore-conjugated antibody (e.g., anti-tag for SOS1)
-
HTRF-compatible acceptor fluorophore-conjugated antibody (e.g., anti-tag for KRAS)
-
Assay buffer
-
-
Optimize the concentrations of the proteins and antibodies to achieve a good assay window (signal-to-background ratio).
B. Assay Procedure Follow the specific protocol for the HTRF assay kit being used. A general workflow is provided below.
-
In a low-volume 384-well plate, add the SOS1 protein.
-
Add the SOS1 degrader or inhibitor at various concentrations.
-
Add the KRAS protein.
-
Add the mixture of donor and acceptor-labeled antibodies.
-
Incubate the plate at room temperature for the time specified in the protocol to allow the interaction to reach equilibrium.
-
Read the fluorescence at two different wavelengths (donor emission at ~620 nm and acceptor emission at ~665 nm) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
A decrease in the HTRF ratio indicates disruption of the SOS1-KRAS interaction. Plot the HTRF ratio against the compound concentration to determine the IC50.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ch.promega.com [ch.promega.com]
- 9. origene.com [origene.com]
- 10. bio-rad.com [bio-rad.com]
- 11. 2.7. Preparation of Cell Lysate and Western Blot Analysis [bio-protocol.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. youtube.com [youtube.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Utilizing PROTAC SOS1 Degrader-3 in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. PROTAC SOS1 degrader-3 is a novel heterobifunctional molecule that targets Son of Sevenless homolog 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF) for RAS proteins.[1][2][3] SOS1 plays a pivotal role in activating RAS, a key signaling node frequently mutated in various cancers, leading to uncontrolled cell proliferation and survival.[4][5][6] By inducing the degradation of SOS1, this PROTAC offers a compelling strategy to inhibit RAS signaling, particularly in KRAS-mutant tumors which have historically been challenging to target directly.[7][8][9]
Patient-derived organoids (PDOs) are three-dimensional, in vitro culture systems that recapitulate the genetic and phenotypic heterogeneity of a patient's tumor.[10][11][12] These "mini-tumors" serve as a powerful preclinical model for evaluating the efficacy of novel therapeutic agents in a patient-specific manner.[13][14] The application of this compound in PDOs provides a robust platform to assess its anti-cancer activity and to identify potential biomarkers of response.[7][15]
This document provides detailed application notes and protocols for the use of this compound in patient-derived organoids, with a focus on colorectal cancer (CRC) models harboring KRAS mutations.
Therapeutic Rationale
Targeting SOS1 with a PROTAC degrader offers several advantages over traditional small-molecule inhibitors. While inhibitors block the function of a protein, PROTACs eliminate the protein entirely, which can lead to a more profound and sustained downstream signaling inhibition.[2][16] Furthermore, by removing the SOS1 protein, PROTACs can also abrogate its non-scaffolding functions, potentially leading to superior efficacy.[8] In the context of KRAS-mutant cancers, where the RAS protein is constitutively active, degrading the upstream activator SOS1 presents a promising therapeutic strategy to overcome resistance to other targeted therapies.[2][4]
Data Presentation
Table 1: In Vitro Efficacy of this compound (P7) in Colorectal Cancer (CRC) Cell Lines
| Cell Line | KRAS Mutation | SOS1 Degradation (1 µM, 6h) | DC50 (24h) |
| SW620 | G12V | >90% | 0.59 µM |
| HCT116 | G13D | >90% | 0.75 µM |
| SW1417 | G13D | >90% | 0.19 µM |
| C2BB | G12C | >90% | Not Reported |
Data synthesized from multiple sources indicating potent SOS1 degradation across various CRC cell lines.[1][3]
Table 2: Comparative Activity of this compound (P7) and SOS1 Inhibitor (BI-3406) in Patient-Derived Organoids (PDOs)
| PDO Model | KRAS Mutation | P7 IC50 | BI-3406 IC50 | Fold Improvement |
| CRC PDO 1 | G12D | ~1 µM | ~5 µM | 5x |
| CRC PDO 2 | G13D | Not Reported | Not Reported | Superior Activity |
This compound (P7) demonstrated significantly greater potency in inhibiting the growth of CRC PDOs compared to the SOS1 inhibitor BI-3406.[7][8][9][15]
Signaling Pathway and Mechanism of Action
Experimental Workflow
Experimental Protocols
Protocol 1: Patient-Derived Organoid (PDO) Culture and Maintenance
This protocol is a general guideline and may require optimization based on the specific tumor type and patient sample.
Materials:
-
Patient tumor tissue
-
Advanced DMEM/F-12 medium
-
HEPES, Glutamax, Penicillin-Streptomycin
-
B27 supplement, N2 supplement
-
N-acetylcysteine
-
Human Epidermal Growth Factor (EGF)
-
Noggin, R-spondin-1
-
Matrigel (growth factor reduced)
-
Collagenase/Dispase or similar dissociation enzymes
-
ROCK inhibitor (Y-27632)
Procedure:
-
Tissue Digestion: Mince fresh tumor tissue and digest with a cocktail of dissociation enzymes (e.g., Collagenase/Dispase) at 37°C for 30-60 minutes with gentle agitation.
-
Cell Isolation: Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Embedding: Resuspend the cell pellet in Matrigel and plate 50 µL domes in a pre-warmed 24-well plate. Allow the Matrigel to solidify at 37°C for 15-30 minutes.
-
Culture Medium: Overlay the Matrigel domes with complete organoid culture medium supplemented with growth factors and ROCK inhibitor (for the first 48 hours).
-
Maintenance: Change the culture medium every 2-3 days. Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-embedding in fresh Matrigel.
Protocol 2: Treatment of PDOs with this compound
Materials:
-
Established PDO cultures
-
This compound (stock solution in DMSO)
-
Complete organoid culture medium
-
Multi-well plates (e.g., 96-well for viability assays)
Procedure:
-
Organoid Seeding: Dissociate established PDOs into small fragments or single cells and seed in Matrigel domes in a 96-well plate.
-
Drug Preparation: Prepare a serial dilution of this compound in complete organoid culture medium. Include a vehicle control (DMSO) at the same final concentration.
-
Treatment: Once organoids have formed (typically 3-4 days post-seeding), replace the medium with the drug-containing medium.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours for viability assays, or shorter time points for mechanistic studies).
Protocol 3: Cell Viability Assay (CellTiter-Glo® 3D)
Materials:
-
Treated PDOs in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Plate reader with luminescence detection
Procedure:
-
Reagent Equilibration: Equilibrate the 96-well plate and the CellTiter-Glo® 3D Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
-
Lysis: Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Signal Stabilization: Incubate at room temperature for 25-30 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of viable cells and calculate the IC50 value.
Protocol 4: Western Blotting for SOS1 Degradation
Materials:
-
Treated PDOs
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (anti-SOS1, anti-p-ERK, anti-ERK, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated organoids directly in the Matrigel domes with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control to determine the extent of SOS1 degradation and the effect on downstream signaling.
Conclusion
The combination of this compound and patient-derived organoids offers a powerful platform for advancing novel cancer therapeutics. This approach allows for the preclinical evaluation of a targeted degradation strategy in a biologically relevant model system, paving the way for personalized medicine in KRAS-driven malignancies. The protocols and data presented herein provide a framework for researchers to effectively utilize this innovative technology in their drug discovery and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 5. Epigenetic and post-transcriptional modulation of SOS1 can promote breast cancer metastasis through obesity-activated c-Met signaling in African American women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dkfz.de [dkfz.de]
- 11. Protocol for functional profiling of patient-derived organoids for precision oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for functional profiling of patient-derived organoids for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Insight - Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer [insight.jci.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
Application Notes and Protocols: Synthesis and Purification of PROTAC SOS1 Degrader-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome machinery.[3][4] This approach offers a distinct advantage over traditional inhibitors by removing the entire protein, potentially leading to a more profound and durable biological response and addressing previously "undruggable" targets.[2]
Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, key regulators of cell growth, proliferation, and differentiation.[5][6][7] Dysregulation of the RAS/MAPK pathway, often driven by mutations in RAS or upstream activators like SOS1, is a hallmark of many cancers.[8] Therefore, targeting SOS1 presents a promising therapeutic strategy.
This document provides detailed application notes and protocols for the synthesis and purification of PROTAC SOS1 degrader-3, also known as P7, a potent and specific degrader of the SOS1 protein.[9][10]
PROTAC Mechanism of Action
The mechanism of action for a PROTAC, such as SOS1 degrader-3, involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
Caption: General mechanism of action for a PROTAC molecule.
SOS1 Signaling Pathway
SOS1 is a critical upstream regulator of the RAS/MAPK signaling cascade. Its inhibition or degradation can effectively block this oncogenic pathway.
Caption: Simplified SOS1-mediated RAS/MAPK signaling pathway.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₄H₃₂F₃N₇O₆ |
| Molecular Weight | 691.66 g/mol |
| CAS Number | 3029320-99-5 |
Table 2: In Vitro Degradation Activity of this compound [10][11]
| Cell Line | Cancer Type | DC₅₀ (µM) at 24h |
| SW620 | Colorectal | 0.59 |
| HCT116 | Colorectal | 0.75 |
| SW1417 | Colorectal | 0.19 |
DC₅₀ (Degradation Concentration 50) is the concentration of the degrader required to reduce the level of the target protein by 50%.
Experimental Protocols
Synthesis of this compound (P7)
The synthesis of this compound is based on the procedures described by Bian et al. (2022) in the Journal of Medicinal Chemistry.[9] The overall synthetic workflow is depicted below.
Caption: General synthetic workflow for this compound.
Materials:
-
6,7-dimethoxy-N1-(3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)propyl)quinazoline-2,4-diamine (core structure)
-
tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (linker precursor)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Reagents and solvents for purification (e.g., silica gel, ethyl acetate, methanol, hexane)
Procedure:
Step 1: Coupling of the Linker to the Quinazoline Core
-
To a solution of the quinazoline core (1 equivalent) in DMF, add the linker precursor (1.2 equivalents), HATU (1.5 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.
Step 2: Deprotection of the Boc Group
-
Dissolve the crude Boc-protected intermediate in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate with toluene to remove residual TFA. The resulting residue is the amine-functionalized intermediate.
Step 3: Coupling with the E3 Ligase Ligand Precursor
-
Dissolve the amine-functionalized intermediate (1 equivalent) and the pre-activated E3 ligase ligand carboxylic acid (e.g., pomalidomide-acid, 1.1 equivalents) in DMF.
-
Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Step 1 to obtain the crude this compound.
Purification of this compound
Materials:
-
Crude this compound
-
Silica gel for column chromatography (e.g., 230-400 mesh)
-
Solvents for chromatography (e.g., dichloromethane, methanol, ethyl acetate, hexane)
-
Preparative High-Performance Liquid Chromatography (HPLC) system (if required for high purity)
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the crude product in a minimal amount of the mobile phase (e.g., dichloromethane).
-
Load the solution onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or dichloromethane).
-
Elute the column with a gradient of a more polar solvent (e.g., methanol in dichloromethane or ethyl acetate in hexane). The specific gradient will depend on the polarity of the compound and impurities.
-
Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.
-
-
Preparative HPLC (for higher purity):
-
If further purification is needed, dissolve the product from the column chromatography in a suitable solvent (e.g., methanol or DMSO).
-
Inject the solution onto a preparative C18 HPLC column.
-
Elute with a gradient of acetonitrile in water (often with 0.1% TFA or formic acid as a modifier).
-
Collect the peak corresponding to the desired product.
-
Lyophilize the collected fractions to obtain the final high-purity this compound.
-
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This document provides a comprehensive guide for the synthesis and purification of this compound. The detailed protocols and supplementary information are intended to enable researchers to produce this valuable tool for studying the role of SOS1 in cellular signaling and for potential therapeutic development. Adherence to the described procedures and careful monitoring of the reactions are crucial for successful synthesis and obtaining a high-purity final product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer | Poster Board #3821 - American Chemical Society [acs.digitellinc.com]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: PROTAC SOS1 Degrader-3 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC SOS1 degrader-3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as P7, is a heterobifunctional molecule designed to induce the degradation of the Son of Sevenless 1 (SOS1) protein.[1][2][3][4] It functions by hijacking the body's natural ubiquitin-proteasome system. The molecule consists of a ligand that binds to SOS1 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity leads to the ubiquitination of SOS1, marking it for degradation by the proteasome. This approach not only inhibits SOS1's function but removes the protein from the cell.[1]
Q2: In which cancer types has this compound shown efficacy?
This compound has demonstrated particular effectiveness in preclinical models of KRAS-mutant colorectal cancer (CRC).[1][2][3][4] It has been shown to induce SOS1 degradation in various CRC cell lines and patient-derived organoids (PDOs).[1][2][3][4]
Q3: What is the "hook effect" and how can I avoid it in my experiments?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation efficiency decreases at very high concentrations of the PROTAC.[5][6] This occurs because the bifunctional PROTAC molecules saturate both the target protein (SOS1) and the E3 ligase (CRBN) independently, preventing the formation of the productive ternary complex (SOS1-PROTAC-CRBN) required for degradation.[6] To avoid this, it is crucial to perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for maximal degradation before proceeding with further experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low SOS1 degradation observed | 1. Suboptimal PROTAC concentration (potential "hook effect").2. Insufficient incubation time.3. Low expression of Cereblon (CRBN) E3 ligase in the cell line.4. Issues with Western blot protocol. | 1. Perform a dose-response experiment with a wide concentration range (e.g., 0.01 µM to 10 µM) to determine the optimal concentration.[5][6]2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time for maximal degradation.[1]3. Confirm CRBN expression in your cell line by Western blot. If expression is low, consider using a different cell line or a PROTAC that utilizes a different E3 ligase.4. Optimize your Western blot protocol, ensuring efficient protein transfer and using a validated anti-SOS1 antibody. |
| High cell toxicity observed | 1. Off-target effects of the PROTAC.2. On-target toxicity due to potent SOS1 degradation. | 1. Perform a proteomics study to identify off-target proteins being degraded.[7] Include a negative control PROTAC (with a modification that prevents binding to either SOS1 or CRBN) to distinguish between off-target degradation and other cellular effects.[7][8]2. Titrate down the concentration of this compound to a level that still achieves significant SOS1 degradation but with reduced toxicity. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., cell passage number, confluency).2. Inconsistent this compound preparation and storage.3. Pipetting errors. | 1. Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure similar confluency at the time of treatment.2. Prepare fresh stock solutions of the PROTAC and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.3. Use calibrated pipettes and ensure accurate and consistent pipetting techniques. |
| SOS1 degradation observed, but no downstream effect on KRAS signaling | 1. Redundancy in the signaling pathway.2. The specific cell line may have compensatory mechanisms.3. The downstream readout is not sensitive enough. | 1. Investigate other RAS-activating pathways that might be active in your cell line.2. Consider using a combination therapy approach, for example, with a direct KRAS inhibitor.[9]3. Ensure your downstream assays (e.g., p-ERK Western blot) are optimized and sensitive enough to detect changes in signaling. |
Quantitative Data Summary
Table 1: Half-maximal Degradation Concentration (DC50) of this compound in Colorectal Cancer Cell Lines at 24 hours. [1][10]
| Cell Line | DC50 (µM) | 95% Confidence Interval (µM) |
| SW620 | 0.59 | 0.23–1.42 |
| HCT116 | 0.75 | 0.27–1.98 |
| SW1417 | 0.19 | 0.043–1.16 |
Table 2: Maximal SOS1 Degradation (Dmax) of this compound in Colorectal Cancer Cell Lines at 24 hours (at 10µM). [1]
| Cell Line | Dmax (%) | 95% Confidence Interval (%) |
| SW620 | 87 | 71–100 |
| HCT116 | 76 | 61–94 |
| SW1417 | 83 | 66–100 |
Table 3: Comparative Inhibitory Concentration (IC50) in Patient-Derived CRC Organoids. [2][3][4]
| Compound | Relative IC50 |
| This compound | 5-fold lower than BI-3406 |
| BI-3406 (SOS1 inhibitor) | - |
Experimental Protocols
Western Blot for SOS1 Degradation
This protocol is for assessing the degradation of SOS1 protein levels following treatment with this compound.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-SOS1
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the indicated times. Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
Cell Viability Assay (MTS/MTT)
This protocol measures the effect of this compound on cell viability.
Materials:
-
This compound
-
96-well plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate for the desired period (e.g., 72 hours).
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the SOS1-PROTAC-CRBN ternary complex.
Materials:
-
This compound
-
Cell lysis buffer for Co-IP (a non-denaturing buffer)
-
Antibody for immunoprecipitation (e.g., anti-SOS1 or anti-CRBN)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blot (anti-SOS1, anti-CRBN)
Procedure:
-
Treat cells with this compound or vehicle control for a short duration (e.g., 2-4 hours).
-
Lyse the cells with a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blot using antibodies against SOS1 and CRBN to detect the co-immunoprecipitated proteins. An increased signal for the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting experiments.
Caption: The "Hook Effect" in PROTAC experiments.
References
- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing PROTAC SOS1 Degrader-3 Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with PROTAC SOS1 degrader-3. The information is designed to address specific experimental challenges and optimize the use of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule that works by inducing the formation of a ternary complex between the target protein (SOS1), an E3 ubiquitin ligase (most commonly Cereblon), and itself.[1][2][3][4] This proximity leads to the ubiquitination of SOS1, marking it for degradation by the cell's proteasome.[2][3][4][5][6] This event-driven pharmacology allows for the catalytic removal of SOS1 protein, which can be more advantageous than simple inhibition.[3]
Q2: What is the "hook effect" and how does it relate to this compound concentration?
A2: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation.[1][7] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with SOS1 or the E3 ligase alone) rather than the productive ternary complex required for degradation.[1][7] This makes careful dose-response studies crucial to identify the optimal concentration range for maximal degradation.[8]
Q3: My dose-response curve for this compound is not a standard sigmoidal shape. Is this normal?
A3: Yes, it is common for PROTAC dose-response curves to be biphasic or polyphasic, often exhibiting the "hook effect" at higher concentrations.[1][9][10] Standard sigmoidal curve fitting models may not be appropriate and can lead to misinterpretation of parameters like DC50 (half-maximal degradation concentration).[1][9] It is recommended to use biphasic or bell-shaped models for more accurate analysis of PROTAC data.[1]
Q4: What are typical starting concentrations and incubation times for this compound?
A4: Based on available data, initial experiments with this compound can be performed with concentrations ranging from 0.1 µM to 10 µM.[5][11] Incubation times should be optimized, but a common starting point is 6 hours, with longer time points (e.g., 24 hours) also being effective for observing degradation.[5][11][12] It's crucial to perform both time- and dose-dependent experiments to determine the optimal conditions for your specific cell line and experimental setup.[2]
Troubleshooting Guide
Issue 1: No or minimal SOS1 degradation is observed.
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a broad dose-response experiment (e.g., 1 nM to 25 µM) to identify the optimal concentration range and rule out the "hook effect".[1][2] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to find the optimal duration for degradation.[2] Some PROTACs may require longer incubation periods.[12] |
| Low E3 Ligase Expression | Confirm that the cell line used expresses sufficient levels of the recruited E3 ligase (e.g., Cereblon for many SOS1 degraders).[3] |
| Cell Permeability Issues | PROTACs are large molecules and may have poor cell permeability.[8][13] Consider using specialized assays to evaluate cell permeability if degradation is consistently low.[2] |
| Inactive Compound | Verify the integrity and proper storage of the this compound. |
| Mechanism of Action Failure | To confirm that the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC.[3][14] Lack of degradation in the presence of the inhibitor confirms a proteasome-mediated mechanism. |
Issue 2: Significant off-target effects are observed.
| Potential Cause | Troubleshooting Step |
| High PROTAC Concentration | High concentrations can lead to the formation of binary complexes that may recruit non-target proteins.[7] Use the lowest effective concentration that achieves maximal SOS1 degradation (Dmax). |
| Recruitment of Neo-substrates | The E3 ligase binder component of the PROTAC (e.g., pomalidomide) can independently degrade other proteins, such as zinc-finger proteins.[15] |
| Non-specific Binding | Perform global proteomics analysis at shorter treatment times (< 6 hours) to distinguish direct targets from downstream effects of prolonged target inhibition.[2] |
| Lack of Specificity | Use a negative control compound, such as one with a modification in the E3 ligase binding motif, to differentiate between target-specific degradation and other cellular effects.[2][12] |
Quantitative Data Summary
Table 1: Half-Maximal Degradation Concentration (DC50) of PROTAC SOS1 Degraders
| PROTAC Degrader | Cell Line | Incubation Time (h) | DC50 (µM) | Reference |
| This compound (P7) | SW620 | 24 | 0.59 | [5] |
| This compound (P7) | HCT116 | 24 | 0.75 | [5] |
| This compound (P7) | SW1417 | 24 | 0.19 | [5] |
| PROTAC SOS1 degrader-1 | NCI-H358 | 24 | 0.098 | [16] |
| PROTAC SOS1 degrader-1 | MIA-PaCa2 | 24 | 0.255 | [16] |
| PROTAC SOS1 degrader-1 | AsPC-1 | 24 | 0.119 | [16] |
| PROTAC SOS1 degrader-1 | SK-LU-1 | 24 | 0.104 | [16] |
| PROTAC SOS1 degrader-1 | SW620 | 24 | 0.125 | [16] |
| PROTAC SOS1 degrader-1 | A549 | 24 | 0.022 | [16] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) for Cell Proliferation of PROTAC SOS1 Degrader-1
| Cell Line | IC50 (µM) | Reference |
| NCI-H358 | 0.525 | [16] |
| MIA-PaCa2 | 0.218 | [16] |
| AsPC-1 | 0.307 | [16] |
| SK-LU-1 | 0.115 | [16] |
| SW620 | 0.199 | [16] |
| A549 | 0.232 | [16] |
Experimental Protocols
Protocol 1: Western Blot Analysis for SOS1 Degradation
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined incubation time (e.g., 6 or 24 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 40 µg) per well onto an SDS-PAGE gel for electrophoresis.[3] Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3] Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the SOS1 signal to the loading control and compare the levels in treated samples to the vehicle control to determine the percentage of degradation.
Protocol 2: Dose-Response Curve Generation for DC50 Determination
-
Cell Treatment: Following Protocol 1, treat cells with a wider and more granular range of this compound concentrations (e.g., 10-point serial dilution from 25 µM down to low nM).
-
Western Blotting: Perform Western blot analysis as described above to quantify the remaining SOS1 protein at each concentration.
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% SOS1 level and a no-protein control as 0%.
-
Plot the percentage of remaining SOS1 protein against the logarithm of the PROTAC concentration.
-
Fit the data using a non-linear regression model. Due to the potential for a "hook effect", a bell-shaped or biphasic dose-response curve model is recommended over a standard sigmoidal model.[1]
-
From the fitted curve, determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation achieved).[2]
-
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Simplified SOS1 Signaling Pathway in KRAS Activation.
Caption: Workflow for Optimizing this compound Concentration.
References
- 1. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
improving cell permeability of PROTAC SOS1 degrader-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC SOS1 degrader-3 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during their work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Son of Sevenless 1 (SOS1) protein. It functions by simultaneously binding to SOS1 and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the ubiquitination of SOS1, marking it for degradation by the proteasome. By removing the SOS1 protein, this degrader aims to inhibit downstream signaling pathways, such as the RAS-MAPK pathway, which are often dysregulated in cancer.[1][2][3] The design of this degrader, also referred to as P7 in some literature, involved linking a SOS1 inhibitor (based on the BAY-293 scaffold) to a ligand for the Cereblon E3 ligase.[1][3]
Q2: What are the reported degradation capabilities of this compound?
A2: this compound (P7) has been shown to effectively induce the degradation of SOS1 in various colorectal cancer (CRC) cell lines. The degradation is concentration-dependent, with significant degradation observed after 24 hours of treatment.[3] The reported half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values are summarized in the table below.
| Cell Line | DC50 (µM) at 24h | Dmax (%) at 24h (at 10µM) |
| SW620 | 0.59 | 87 |
| HCT116 | 0.75 | 76 |
| SW1417 | 0.19 | 83 |
Data sourced from Bian Y, et al. J Med Chem. 2022.[3]
Q3: What are the common challenges when working with PROTACs like SOS1 degrader-3?
A3: A primary challenge in the development and experimental use of PROTACs is their physicochemical properties. Due to their high molecular weight and large polar surface area, many PROTACs exhibit poor cell permeability and low solubility.[4] This can lead to discrepancies between in vitro biochemical activity and cellular efficacy. Optimizing experimental conditions to ensure adequate cellular uptake is crucial for obtaining reliable results.
Troubleshooting Guides
Guide 1: Low Cell Permeability of this compound
Poor cell permeability is a common hurdle for PROTAC molecules. If you are observing lower than expected degradation of SOS1, it may be due to insufficient intracellular concentration of the degrader. This guide provides a systematic approach to troubleshooting this issue.
Illustrative Permeability Data for a PROTAC Molecule
The following table presents hypothetical permeability data for a representative PROTAC to illustrate the troubleshooting process. Actual values for this compound may vary.
| Assay | Parameter | Value | Classification |
| PAMPA | Papp (10⁻⁶ cm/s) | 0.5 | Low |
| Caco-2 | Papp (A-B) (10⁻⁶ cm/s) | 0.8 | Low |
| Caco-2 | Efflux Ratio (B-A / A-B) | 5.2 | High Efflux |
Troubleshooting Steps:
-
Problem: Low or no SOS1 degradation observed in Western blot analysis.
-
Possible Cause: Insufficient intracellular concentration of this compound due to poor cell permeability.
Initial Checks:
-
Verify Compound Integrity: Ensure the stored this compound has not degraded. Confirm its identity and purity via LC-MS or NMR if possible.
-
Solubility Issues: Poor solubility can be mistaken for low permeability. Visually inspect your treatment media for any precipitation of the compound. If solubility is a concern, consider using a co-solvent like DMSO (typically up to 0.5% in final culture medium) or formulating the degrader in a vehicle known to improve solubility.
Experimental Troubleshooting:
-
Increase Incubation Time: PROTAC-mediated degradation is a time-dependent process. If you are not seeing degradation at early time points (e.g., 6 hours), extend the incubation period to 24 or even 48 hours. The original study on P7 noted significant degradation at 24 hours or longer.[3]
-
Optimize Concentration: While higher concentrations might seem intuitive, PROTACs can exhibit a "hook effect," where excessively high concentrations lead to the formation of binary complexes (PROTAC-SOS1 or PROTAC-CRBN) instead of the productive ternary complex, thus reducing degradation efficiency. Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal concentration for degradation.
-
Assess Cell Health: High concentrations of the PROTAC or the vehicle (e.g., DMSO) may induce cytotoxicity, which can affect cellular processes, including protein degradation. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment to ensure that the observed effects are not due to toxicity.
-
Consider Efflux Pump Inhibition: The illustrative data shows a high efflux ratio, suggesting the PROTAC may be a substrate for efflux pumps like P-glycoprotein (P-gp). If you suspect this is an issue, you can co-incubate your cells with a known efflux pump inhibitor (e.g., verapamil or cyclosporin A) to see if this enhances SOS1 degradation. Note: Use appropriate controls, as these inhibitors can have off-target effects.
Advanced Strategy:
If the above steps do not resolve the issue, you may need to perform a direct measurement of cell permeability.
-
Cellular Uptake Assay: Use a method like LC-MS/MS to quantify the amount of this compound inside the cells after a specific incubation period. This will provide direct evidence of its ability to cross the cell membrane.
Guide 2: Western Blot Troubleshooting for SOS1 Degradation
Western blotting is the primary method for quantifying PROTAC-mediated protein degradation. This guide addresses common issues encountered when analyzing SOS1 degradation.
Problem: Inconsistent or unexpected Western blot results.
| Observation | Possible Cause(s) | Recommended Solution(s) |
| No SOS1 band in any lane (including control) | - Primary antibody issue (inactive, wrong antibody).- Poor protein transfer. | - Use a new aliquot of the SOS1 primary antibody.- Run a positive control lysate known to express SOS1.- Check transfer efficiency with Ponceau S staining. |
| Weak SOS1 signal in the control lane | - Low expression of SOS1 in the cell line.- Insufficient protein loading. | - Increase the amount of protein loaded per well (e.g., 30-50 µg).- Use a cell line known to have higher SOS1 expression.- Enrich for SOS1 via immunoprecipitation before blotting. |
| No degradation observed at expected concentrations | - Low cell permeability (see Guide 1).- Inactive PROTAC.- Proteasome or neddylation pathway is inhibited. | - Follow troubleshooting steps in Guide 1.- Verify PROTAC integrity.- Ensure no proteasome inhibitors (e.g., MG132) or neddylation inhibitors (e.g., MLN4924) are unintentionally present in the culture medium. As a control, pre-treatment with these inhibitors should block degradation.[3] |
| High background on the blot | - Insufficient blocking.- Primary or secondary antibody concentration is too high. | - Increase blocking time or use a different blocking agent (e.g., 5% BSA instead of milk).- Titrate your primary and secondary antibodies to find the optimal dilution.[5][6][7] |
| Multiple non-specific bands | - Primary antibody is not specific.- Protein degradation during sample preparation. | - Use a different, validated SOS1 antibody.- Always use fresh protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.[5][6] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general framework for assessing the permeability of this compound using the Caco-2 cell model, which mimics the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS) with HEPES
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be >200 Ω·cm². Additionally, perform a Lucifer yellow permeability assay; low passage of Lucifer yellow confirms monolayer tightness.
-
Assay Preparation:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Prepare the dosing solution of this compound at the desired final concentration (e.g., 10 µM) in HBSS.
-
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Add the PROTAC dosing solution to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
Add the PROTAC dosing solution to the basolateral (B) chamber.
-
Add fresh HBSS to the apical (A) chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) can then be determined.
Protocol 2: Western Blot for SOS1 Degradation
This protocol is adapted from the methods used to characterize this compound (P7).[3]
Materials:
-
CRC cell lines (e.g., SW620, HCT116)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) and neddylation inhibitor (e.g., MLN4924) for controls
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SOS1, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO vehicle control for the desired time (e.g., 6, 24, 48 hours).
-
For control experiments, pre-treat cells with MG132 (e.g., 10 µM) or MLN4924 (e.g., 1 µM) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against a loading control (GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the SOS1 band intensity to the loading control.
-
Visualizations
Caption: SOS1 signaling pathway and the mechanism of its degradation by this compound.
Caption: Experimental workflow for troubleshooting low cell permeability of a PROTAC.
Caption: Decision tree for troubleshooting low PROTAC efficacy due to potential permeability issues.
References
- 1. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. southernbiotech.com [southernbiotech.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
potential off-target effects of PROTAC SOS1 degrader-3
Welcome to the technical support center for PROTAC SOS1 degrader-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to offer troubleshooting support for experiments involving this degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as P7, is a heterobifunctional molecule designed to induce the degradation of the Son of Sevenless Homolog 1 (SOS1) protein.[1][2] It functions by simultaneously binding to SOS1 and the E3 ubiquitin ligase Cereblon (CRBN).[1][3] This proximity induces the ubiquitination of SOS1, marking it for degradation by the proteasome.[4][5] This event-driven pharmacology aims to reduce the cellular abundance of SOS1, thereby inhibiting downstream signaling pathways, such as the RAS-MAPK pathway, which are critical in certain cancers like KRAS-mutant colorectal cancer.[1][3][6]
Q2: How specific is this compound for SOS1?
A2: Global proteomics analysis in SW620 cells has shown that this compound (P7) is highly specific for SOS1.[3] SOS1 was identified as one of the most significantly degraded proteins. The study also noted the absence of degradation of known cereblon neosubstrates like GSPT1 and zinc finger transcription factors such as IKZF1/3, further supporting its specificity.[3]
Q3: Are there any known off-target effects of this compound?
A3: While proteomics data indicate high on-target specificity, some cellular changes have been observed that could be considered indirect or potential off-target effects. Notably, treatment with this compound led to the upregulation of proteins such as ABCG1 and SCAP, which are involved in cellular cholesterol homeostasis.[3] This is thought to be an adaptive cellular response to SOS1 degradation rather than a direct off-target binding effect.[3] Additionally, as with other cereblon-based PROTACs, there is a theoretical potential for off-target degradation of other zinc finger proteins, though this was not observed for IKZF1/3 with P7.[3][7]
Q4: What are appropriate negative controls for experiments with this compound?
A4: To ensure that the observed effects are due to the specific degradation of SOS1, it is crucial to use appropriate negative controls. An ideal negative control is a diastereomer of the active PROTAC, which is chemically identical but has a stereoisomeric configuration that prevents the formation of a stable ternary complex between SOS1 and cereblon.[1][8] This control helps to distinguish between effects caused by SOS1 degradation and those arising from the compound's chemical structure or off-target binding. If a specific diastereomer is not available, an inactive compound where either the SOS1 binder or the cereblon ligand is mutated to abolish binding can also be used.[9]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No or weak SOS1 degradation observed. | 1. Suboptimal PROTAC concentration: The "hook effect" is a known phenomenon with PROTACs where very high concentrations can lead to the formation of binary complexes (PROTAC-SOS1 or PROTAC-CRBN) instead of the productive ternary complex, reducing degradation efficiency.[10][11][12] 2. Incorrect incubation time: Protein degradation is a time-dependent process. 3. Low cellular permeability: The physicochemical properties of PROTACs can sometimes limit their entry into cells.[13] 4. Low expression of Cereblon (CRBN): The E3 ligase is essential for the degrader's function. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 10 µM) to identify the optimal concentration for degradation and to assess for a potential hook effect. 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal duration for SOS1 degradation. Significant SOS1 degradation by P7 has been observed at 24 hours or longer.[3] 3. If permeability is a concern, consider using cellular uptake assays or consult literature for optimized experimental conditions for similar compounds. 4. Confirm the expression of CRBN in your cell line of interest by western blot or qPCR. |
| Unexpected cellular phenotypes are observed that do not correlate with known SOS1 function. | 1. Cellular adaptation: The cell may be compensating for the loss of SOS1 by upregulating other proteins or activating alternative signaling pathways. For example, upregulation of ABCG1 and SCAP has been reported.[3] 2. Off-target effects of the Cereblon ligand: The pomalidomide-based moiety used to recruit cereblon can have intrinsic biological activities, including the degradation of neosubstrate proteins.[7] 3. General cellular stress or toxicity: At high concentrations, the compound may induce cellular stress responses unrelated to SOS1 degradation. | 1. Investigate downstream signaling pathways and protein expression changes using techniques like proteomics or transcriptomics to understand the cellular response to SOS1 depletion. 2. Use the appropriate negative control (inactive diastereomer) to determine if the phenotype is dependent on the formation of the ternary complex and subsequent SOS1 degradation.[8][9] Compare the effects to treatment with a SOS1 inhibitor or SOS1 siRNA to delineate degradation-specific effects from inhibition-specific ones.[3] 3. Perform cell viability assays (e.g., MTS, CellTiter-Glo) to assess the cytotoxic profile of the degrader and ensure that the concentrations used for degradation experiments are not causing widespread cell death. |
| Variability in degradation efficiency between different cell lines. | 1. Different expression levels of SOS1 and CRBN: The relative abundance of the target protein and the E3 ligase can influence the efficiency of PROTAC-mediated degradation. 2. Cellular context and genetic background: The mutational status of genes in the RAS pathway (e.g., KRAS) and other cellular factors can impact the dependency on SOS1 and the response to its degradation. | 1. Quantify the protein levels of SOS1 and CRBN in the different cell lines being used. 2. Characterize the genetic background of your cell lines, particularly for genes in the RAS-MAPK pathway. The efficacy of SOS1 degradation may be more pronounced in cells with a high dependency on this pathway, such as those with KRAS mutations.[1] |
Quantitative Data Summary
| Cell Line | DC50 at 24h (µM) | Reference |
| SW620 | 0.59 | [5][14] |
| HCT116 | 0.75 | [5][14] |
| SW1417 | 0.19 | [5][14] |
Key Experimental Protocols
Protocol 1: Western Blot for SOS1 Degradation
-
Cell Seeding: Plate cells at a density that will result in approximately 70-80% confluency at the time of harvesting.
-
Treatment: Treat cells with this compound at the desired concentrations (a dose-response is recommended, e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (e.g., DMSO) and a negative control if available.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative levels of SOS1 protein, normalized to the loading control.
Protocol 2: Global Proteomics to Assess Specificity
-
Cell Culture and Treatment: Culture cells (e.g., SW620) and treat with this compound (e.g., 1 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Extract proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant) to identify and quantify proteins from the MS data.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with the degrader compared to the vehicle control.
-
A volcano plot is a useful visualization to highlight proteins with significant changes in abundance.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: SOS1's role in the RAS-MAPK signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. PROTAC diastereomer Design(negative control) [protocols.io]
- 2. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medlineplus.gov [medlineplus.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. refeyn.com [refeyn.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
minimizing toxicity of PROTAC SOS1 degrader-3 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in vivo toxicity of PROTAC SOS1 degrader-3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Son of Sevenless Homolog 1 (SOS1) protein.[1][2] It functions by simultaneously binding to SOS1 and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[3] This proximity induces the ubiquitination of SOS1, marking it for degradation by the proteasome.[1][4] By removing the SOS1 protein, this degrader disrupts downstream signaling pathways, notably the RAS/MAPK pathway, which is often hyperactivated in certain cancers.[5][6][7][8]
Q2: What is the normal physiological function of SOS1?
A2: SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating RAS proteins by promoting the exchange of GDP for GTP.[8][9] The activation of RAS initiates the MAPK signaling cascade, which is vital for regulating cell growth, proliferation, differentiation, and survival.[5][6][7] Given its central role in cell signaling, the on-target degradation of SOS1 in non-cancerous tissues could lead to toxicity.
Q3: What are the potential sources of in vivo toxicity for this compound?
A3: The in vivo toxicity of this compound can stem from several factors:
-
On-target toxicity: Degradation of SOS1 in healthy tissues where the RAS/MAPK pathway is essential for normal function.
-
Off-target toxicity: Unintended degradation of other proteins that are not the intended target of the degrader.[4][10] For CRBN-based PROTACs, this can include the degradation of zinc-finger proteins.[11]
-
"Off-target, on-pathway" toxicity: Degradation of SOS1 in a non-target tissue that is sensitive to the modulation of the RAS/MAPK pathway.
-
Issues related to the PROTAC molecule itself: Poor pharmacokinetic properties, instability, or metabolism into toxic byproducts.[]
Q4: Are there general strategies to reduce the toxicity of PROTACs?
A4: Yes, several strategies are being explored to minimize PROTAC toxicity:
-
Targeted Delivery: Conjugating the PROTAC to a molecule that specifically targets cancer cells, such as an antibody (Antibody-PROTAC Conjugates) or a ligand for a tumor-specific receptor (e.g., folate-caged PROTACs).[13][14][15][16]
-
Prodrugs: Designing the PROTAC as an inactive prodrug that is activated only in the tumor microenvironment, for example, by hypoxia or specific enzymes overexpressed in cancer cells.[13][14][16]
-
Optimizing E3 Ligase Engagement: Selecting an E3 ligase that is preferentially expressed in tumor tissue compared to healthy tissues.[17]
-
Structural Modifications: Modifying the PROTAC structure to reduce off-target binding and improve pharmacokinetic properties.[11]
Troubleshooting Guide for In Vivo Toxicity
This guide addresses specific toxicity issues that researchers may encounter during in vivo experiments with this compound.
Scenario 1: Significant Body Weight Loss and Dehydration in Animal Models
-
Question: My mice are experiencing rapid weight loss (>15%) and show signs of dehydration after treatment with this compound. What could be the cause and what should I do?
-
Answer:
-
Potential Causes:
-
On-target gastrointestinal (GI) toxicity: The RAS/MAPK pathway is important for the homeostasis of the intestinal epithelium. Degradation of SOS1 in the gut could be disrupting this process.
-
General systemic toxicity: The observed effects could be a sign of broader organ toxicity.
-
Off-target effects: The PROTAC may be degrading other proteins crucial for metabolic function or GI health.
-
-
Recommended Actions:
-
Immediate Care: Provide supportive care, such as subcutaneous fluids and softened food, to the affected animals.
-
Dose Reduction: Lower the dose of this compound in subsequent experiments to determine if the toxicity is dose-dependent.
-
Histopathological Analysis: Conduct a full necropsy with histopathological examination of major organs, with a particular focus on the GI tract, liver, and kidneys.
-
Biodistribution Studies: Perform a biodistribution study to determine the concentration of the PROTAC in various tissues, which can help identify organs with high drug accumulation that may correlate with toxicity.
-
-
Scenario 2: Hematological Abnormalities Observed in Blood Work
-
Question: Complete blood counts (CBCs) from my treated rats show significant neutropenia and/or thrombocytopenia. What is the likely cause?
-
Answer:
-
Potential Causes:
-
On-target bone marrow toxicity: The RAS/MAPK pathway is involved in hematopoiesis. Degradation of SOS1 in hematopoietic stem and progenitor cells could impair the production of neutrophils and platelets.
-
Off-target effects of the CRBN ligand: The lenalidomide-based moiety used to recruit Cereblon can have effects on the hematopoietic system.
-
-
Recommended Actions:
-
Monitor Blood Counts: Perform serial CBCs to track the onset, severity, and recovery from the hematological toxicity.
-
Bone Marrow Analysis: Conduct a histopathological examination of the bone marrow to assess cellularity and the state of hematopoietic precursors.
-
In Vitro Colony-Forming Assays: Use in vitro colony-forming unit (CFU) assays with hematopoietic progenitor cells to determine if this compound directly inhibits their proliferation and differentiation.
-
Consider a Different E3 Ligase: If the toxicity is attributed to the CRBN ligand, exploring a PROTAC that utilizes a different E3 ligase (e.g., VHL) might be a viable, albeit resource-intensive, alternative.
-
-
Quantitative Data Summary
Since specific in vivo toxicity data for this compound is not publicly available, the following table includes its reported in vitro degradation data and illustrative in vivo data for another SOS1 degrader, PROTAC SOS1 degrader-1, to provide a template for data presentation.
| Parameter | This compound | PROTAC SOS1 Degrader-1 (Illustrative) |
| Target | SOS1 | SOS1 |
| E3 Ligase | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| In Vitro DC50 | SW620: 0.59 µMHCT116: 0.75 µMSW1417: 0.19 µM[1] | NCI-H358: 98.4 nM[18] |
| In Vivo Model | Data not available | Xenograft mouse model (NCI-H358) |
| Dosing | Data not available | 10 and 20 mg/kg, i.p., daily for 3 weeks[18] |
| Toxicity Profile | Data not available | Showed low toxicity for the mouse.[18] |
| Anti-tumor Efficacy | Data not available | Inhibited tumor growth by 72.5% (10 mg/kg) and 86.1% (20 mg/kg).[18] |
Experimental Protocols
Protocol 1: Acute Toxicity Study in Mice
-
Animal Model: Use healthy, 8-10 week old mice (e.g., C57BL/6 or BALB/c), with equal numbers of males and females.
-
Group Allocation: Divide animals into at least four groups (n=5-10 per sex per group): a vehicle control group and at least three dose groups of this compound. Doses should be selected to span a range expected to produce no effect up to significant toxicity.
-
Administration: Administer a single dose of the PROTAC or vehicle via the intended clinical route (e.g., intraperitoneal, oral).
-
Observation: Monitor animals continuously for the first 4 hours post-dosing, and then at least twice daily for 14 days. Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Endpoint: At day 14, euthanize all surviving animals. Collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: Determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.
Protocol 2: Repeat-Dose Toxicity Study in Rats
-
Animal Model: Use healthy, young adult rats (e.g., Sprague-Dawley), with equal numbers of males and females.
-
Group Allocation: Similar to the acute study, include a vehicle control and at least three dose levels. Include additional recovery groups for the control and high-dose groups to assess the reversibility of any toxic effects.
-
Administration: Administer the PROTAC or vehicle daily for a set period (e.g., 14 or 28 days).
-
Monitoring: Conduct daily clinical observations and weekly body weight and food consumption measurements. Perform interim blood collections for hematology and clinical chemistry.
-
Terminal Procedures: At the end of the dosing period (and recovery period for those groups), perform a detailed gross necropsy. Record organ weights. Collect a comprehensive set of tissues for histopathological analysis.
-
Data Analysis: Determine the No Observed Adverse Effect Level (NOAEL) and characterize the dose-response relationship for any observed toxicities.
Visualizations
Caption: SOS1 in the RAS/MAPK Signaling Pathway.
Caption: Mechanism of Action for this compound.
Caption: Troubleshooting Workflow for In Vivo Toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. clearbridgebiomedics.com [clearbridgebiomedics.com]
- 7. storymd.com [storymd.com]
- 8. SOS1 - Wikipedia [en.wikipedia.org]
- 9. genecards.org [genecards.org]
- 10. 2023 Annual Meeting Report: Breaking Up Is Safe to Do: Analyzing the Toxicity of Targeted Protein Degraders [toxchange.toxicology.org]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
interpreting unexpected results with PROTAC SOS1 degrader-3
Welcome to the technical support center for PROTAC SOS1 degrader-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this molecule and interpreting an array of experimental outcomes, including unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Son of Sevenless 1 (SOS1) protein. It functions by simultaneously binding to SOS1 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of SOS1, marking it for degradation by the cell's proteasome. This event-driven pharmacology leads to a reduction in the cellular abundance of the SOS1 protein.
Q2: What are the expected outcomes of treating cancer cells with this compound?
A2: Treatment of susceptible cancer cell lines, particularly those with KRAS mutations, with this compound is expected to lead to a dose- and time-dependent degradation of the SOS1 protein.[1][2] This degradation should, in turn, inhibit downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for cancer cell proliferation and survival.[3][4] Consequently, a reduction in cell viability and proliferation is an anticipated outcome.
Q3: In which cancer types is this compound expected to be most effective?
A3: this compound is primarily designed to target cancers driven by KRAS mutations, such as certain colorectal and lung cancers.[1][5] SOS1 is a key guanine nucleotide exchange factor (GEF) for RAS proteins, including KRAS. By degrading SOS1, the activation of KRAS is indirectly blocked, making this a promising therapeutic strategy for these hard-to-treat cancers.[4][5]
Troubleshooting Guide
This guide addresses common unexpected results and provides potential solutions to help you navigate your experiments with this compound.
Issue 1: No or weak degradation of SOS1 observed.
| Potential Cause | Troubleshooting Steps |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal degradation concentration (DC50). |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal time point for maximal degradation. |
| Low E3 Ligase Expression | Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL, depending on the PROTAC design) in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line. |
| Poor Cell Permeability | Although challenging to directly measure, if other factors are ruled out, consider using a more sensitive detection method or a different PROTAC with potentially better cell permeability.[6] |
| Issues with Ternary Complex Formation | The linker length and composition are critical for stable ternary complex formation.[7] If possible, test analogs of the PROTAC with different linkers. Biophysical assays can be used to confirm ternary complex formation.[3] |
| Experimental Error | Ensure proper sample preparation, antibody quality, and Western blot protocol execution. Include positive and negative controls. |
Issue 2: The "Hook Effect" is observed in the dose-response curve.
The "hook effect" is characterized by a bell-shaped dose-response curve where the degradation effect decreases at higher PROTAC concentrations.[8][9] This is due to the formation of non-productive binary complexes (PROTAC-SOS1 or PROTAC-E3 ligase) at high concentrations, which prevents the formation of the productive ternary complex.[10]
| Potential Cause | Troubleshooting Steps |
| High PROTAC Concentrations | Use a wider range of lower concentrations in your dose-response experiments to fully characterize the descending portion of the curve and accurately determine the DC50. |
| Weak Ternary Complex Cooperativity | The stability of the ternary complex influences the hook effect. While difficult to modify without changing the PROTAC, understanding this can help in interpreting results.[11] |
Issue 3: Significant off-target effects or cellular toxicity observed.
| Potential Cause | Troubleshooting Steps |
| PROTAC Binds to Other Proteins | Perform proteomic studies (e.g., mass spectrometry) to identify potential off-target proteins that are degraded upon PROTAC treatment.[12] |
| Toxicity from the "Warhead" or "E3 Ligase Ligand" | Test the individual components of the PROTAC (the SOS1 inhibitor and the E3 ligase ligand) for cellular toxicity to determine if the observed effects are independent of SOS1 degradation. |
| General Cellular Stress | High concentrations of any small molecule can induce cellular stress. Ensure that the observed toxicity is specific to the PROTAC's mechanism by including appropriate controls. |
Issue 4: Discrepancy between SOS1 degradation and downstream signaling or cell viability.
| Potential Cause | Troubleshooting Steps |
| Redundant Signaling Pathways | Cells may have compensatory signaling pathways that are activated upon SOS1 degradation, mitigating the effect on downstream targets. Perform phosphoproteomics or pathway analysis to investigate these possibilities. |
| Incomplete Degradation | Even with significant degradation, the remaining SOS1 protein might be sufficient to maintain downstream signaling. Aim for maximal degradation by optimizing concentration and time. |
| Scaffolding Function of SOS1 | SOS1 may have functions independent of its GEF activity. Even if the protein is degraded, some effects may not be immediately apparent. |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of a PROTAC SOS1 degrader (referred to as P7 in the source, which is this compound).[1][2][13]
| Cell Line | Cancer Type | DC50 (24h) | Max Degradation (1µM, 6h) |
| SW620 | Colorectal Cancer | 0.59 µM | 64% |
| HCT116 | Colorectal Cancer | 0.75 µM | Not Reported |
| SW1417 | Colorectal Cancer | 0.19 µM | Not Reported |
| C2BB | Colorectal Cancer | Not Reported | Degradation observed |
Experimental Protocols
1. Western Blot for SOS1 Degradation
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with this compound at the desired concentrations and for the indicated times. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
2. Cell Viability Assay (MTT Assay)
This is a general protocol for assessing cell viability.[5]
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: SOS1 Signaling Pathway in Cancer.
Caption: Experimental Workflow for Evaluating this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway [mdpi.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. refeyn.com [refeyn.com]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
Technical Support Center: Troubleshooting Incomplete SOS1 Degradation with PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with SOS1-targeting PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are some common reasons for observing incomplete or no degradation of SOS1 with my PROTAC?
A1: Incomplete SOS1 degradation can stem from several factors, including suboptimal PROTAC concentration (leading to the "hook effect"), poor cell permeability of the PROTAC, low expression or mutations in the recruited E3 ubiquitin ligase (e.g., CRBN or VHL) in your cell line, or issues with the formation of a stable and productive ternary complex (SOS1-PROTAC-E3 ligase).[1][2][3] Cellular adaptation mechanisms, such as the upregulation of compensatory proteins, can also play a role.
Q2: How can I determine the optimal concentration for my SOS1 PROTAC?
A2: To determine the optimal concentration, it is essential to perform a dose-response experiment. Treat your cells with a wide range of PROTAC concentrations (e.g., from low nanomolar to high micromolar) for a fixed time point (e.g., 24 hours) and measure SOS1 protein levels via Western blotting. This will help you identify the concentration that gives the maximal degradation (Dmax) and the concentration at which 50% of the protein is degraded (DC50). Be mindful of the "hook effect," where degradation efficiency decreases at very high concentrations.[2][3]
Q3: What is the "hook effect" and how do I know if it's affecting my experiment?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[2] This occurs because the bifunctional PROTAC molecules saturate both the target protein (SOS1) and the E3 ligase separately, forming binary complexes (SOS1-PROTAC or E3 ligase-PROTAC) that cannot lead to ubiquitination. This reduces the formation of the productive ternary complex required for degradation.[2] If you observe that SOS1 degradation is less efficient at higher concentrations compared to mid-range concentrations in your dose-response curve, you are likely observing the hook effect.[4][5]
Q4: My SOS1 PROTAC works in some cell lines but not others. What could be the reason?
A4: The differential activity of a PROTAC across various cell lines can be due to several factors. A primary reason is the varying expression levels of the specific E3 ubiquitin ligase (e.g., CRBN or VHL) that your PROTAC is designed to recruit.[1] If a cell line has low or no expression of the required E3 ligase, the PROTAC will be ineffective. Other factors include differences in cellular uptake and efflux of the PROTAC, or the presence of mutations in the ubiquitin-proteasome system components in resistant cell lines.[6]
Q5: How can I confirm that the observed degradation of SOS1 is dependent on the proteasome and the recruited E3 ligase?
A5: To confirm the mechanism of degradation, you can perform co-treatment experiments with specific inhibitors. Pre-treating your cells with a proteasome inhibitor (e.g., MG132) before adding your SOS1 PROTAC should rescue SOS1 from degradation.[7] Similarly, co-treatment with a high concentration of a ligand that binds to the E3 ligase (e.g., lenalidomide for CRBN-recruiting PROTACs) will compete with the PROTAC for E3 ligase binding and should also prevent SOS1 degradation.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or minimal SOS1 degradation at all tested concentrations | 1. Poor cell permeability: The PROTAC may not be entering the cells effectively.[8][9][10][11][12] 2. Inefficient ternary complex formation: The linker length or attachment points may not be optimal for bringing SOS1 and the E3 ligase together.[13][14] 3. Low or absent E3 ligase expression: The cell line may not express the required E3 ligase (CRBN or VHL). | 1. Assess permeability: If possible, use biophysical methods to assess cell permeability. Consider chemical modifications to the PROTAC to improve uptake, such as optimizing lipophilicity or using prodrug strategies.[9] 2. Test ternary complex formation: Perform a co-immunoprecipitation (co-IP) or pull-down assay to see if the SOS1-PROTAC-E3 ligase complex is forming.[15][16][17][18] If not, a redesign of the PROTAC with different linkers may be necessary.[13][14] 3. Measure E3 ligase levels: Use Western blotting or qPCR to check the expression levels of the relevant E3 ligase (CRBN or VHL) in your cell line. If expression is low, choose a different cell line. |
| SOS1 degradation is observed, but it is incomplete (low Dmax) | 1. Suboptimal treatment time: The kinetics of degradation may be slow. 2. Cellular adaptation: Cells may be upregulating SOS1 synthesis or other compensatory pathways.[6] 3. PROTAC recycling is inefficient: The PROTAC may not be effectively catalyzing multiple rounds of degradation. | 1. Perform a time-course experiment: Treat cells with an optimal concentration of the PROTAC and harvest at multiple time points (e.g., 6, 12, 24, 48 hours) to determine the time of maximal degradation.[6] 2. Investigate compensatory mechanisms: Use proteomics to identify upregulated proteins. Consider co-treatment with inhibitors of potential resistance pathways. 3. Assess ternary complex stability: Biophysical methods can provide insights into the stability of the ternary complex, which can influence catalytic efficiency. |
| Degradation is potent at low concentrations but decreases at higher concentrations | "Hook effect": High PROTAC concentrations are leading to the formation of non-productive binary complexes.[2][3][5] | Adjust PROTAC concentration: Use the PROTAC at concentrations at or near its DC50 value and avoid concentrations that show reduced efficacy. The optimal concentration is where you achieve maximal degradation before the hook effect becomes prominent. |
Quantitative Data Summary
The following tables summarize quantitative data for two well-characterized SOS1 PROTACs.
Table 1: SOS1 PROTAC P7 (CRBN-recruiting)
| Cell Line | DC50 (24h) | Dmax (10µM, 24h) | Reference |
| SW620 | 0.59 µM | 87% | [6] |
| HCT116 | 0.75 µM | 76% | [6] |
| SW1417 | 0.19 µM | 83% | [6] |
Table 2: PROTAC SOS1 degrader-1 (Compound 9d, VHL-recruiting)
| Cell Line | DC50 (24h) | Dmax (at 1 µM) | Reference |
| NCI-H358 | 98.4 nM | 92.5% | [19][20] |
| MIA-PaCa2 | 255 nM | Not Reported | [19] |
| AsPC-1 | 119 nM | Not Reported | [19] |
| SK-LU-1 | 104 nM | Not Reported | [19] |
| SW620 | 125 nM | Not Reported | [19] |
| A549 | 22 nM | Not Reported | [19] |
Visualizations
Caption: SOS1 acts as a guanine nucleotide exchange factor (GEF) for Ras in the RTK signaling pathway.
References
- 1. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marinbio.com [marinbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Untitled Document [arxiv.org]
- 14. scholars.uky.edu [scholars.uky.edu]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing PROTAC SOS1 Degrader-3 Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC SOS1 degrader-3. Our goal is to help you overcome common experimental challenges and enhance the efficacy of your SOS1 degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as P7, is a heterobifunctional molecule designed to induce the degradation of the Son of Sevenless 1 (SOS1) protein.[1][2] It functions by simultaneously binding to SOS1 and an E3 ubiquitin ligase (in this case, Cereblon).[3][4] This proximity induces the ubiquitination of SOS1, marking it for degradation by the proteasome.[5][6] By degrading SOS1, a key guanine nucleotide exchange factor (GEF) for KRAS, this PROTAC aims to inhibit the KRAS signaling pathway, which is frequently hyperactivated in various cancers.[3]
Q2: In which cell lines has this compound shown efficacy?
A2: this compound (P7) has demonstrated efficacy in inducing SOS1 degradation in several colorectal cancer (CRC) cell lines, including SW620, HCT116, C2BB, and SW1417.[2]
Q3: What are the typical concentrations and treatment times for observing SOS1 degradation with this compound?
A3: SOS1 degradation can be observed in a concentration-dependent manner. For instance, in SW620 cells, treatment with this compound at concentrations ranging from 0.1 µM to 10 µM for 6 to 24 hours has been shown to induce significant SOS1 degradation.[7][8]
Q4: How does the efficacy of this compound compare to small molecule inhibitors of SOS1?
A4: In some models, PROTAC-mediated degradation of SOS1 has shown superior activity compared to small molecule inhibitors. For example, the SOS1 degrader P7 exhibited a 5-times increased activity in inhibiting the growth of CRC patient-derived organoids (PDOs) compared to the SOS1 inhibitor BI-3406.[3] This enhanced efficacy may be attributed to the removal of both the enzymatic and scaffolding functions of the SOS1 protein.[3][7]
Troubleshooting Guides
Issue 1: Low or No SOS1 Degradation Observed
Possible Cause 1: Suboptimal PROTAC Concentration or Treatment Time
-
Solution: Perform a dose-response and time-course experiment. Test a broader range of this compound concentrations (e.g., 10 nM to 10 µM) and vary the incubation time (e.g., 2, 6, 12, 24, 48 hours).
Possible Cause 2: Poor Cell Permeability
-
Solution: While many PROTACs are designed for cell permeability, issues can arise. If direct measurement of intracellular concentration is not feasible, consider using a positive control PROTAC known to be effective in your cell line to verify your experimental setup.
Possible Cause 3: Low E3 Ligase Expression in the Cell Line
-
Solution: this compound utilizes the E3 ligase Cereblon (CRBN).[3] Verify the expression level of CRBN in your cell line of interest via Western blot or qPCR. If CRBN expression is low, consider using a different cell line with higher CRBN expression.
Possible Cause 4: Impaired Ubiquitin-Proteasome System (UPS)
-
Solution: To confirm that the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG132 at 1-10 µM for 1-2 hours) before adding this compound.[7] A rescue of SOS1 levels in the presence of the proteasome inhibitor would indicate a functioning UPS-mediated degradation mechanism. Similarly, a neddylation inhibitor like MLN4924 can be used to confirm the involvement of the Cullin-RING ligase machinery.[7]
Possible Cause 5: Issues with Ternary Complex Formation
-
Solution: The formation of a stable ternary complex between SOS1, the PROTAC, and the E3 ligase is crucial.[9][] While direct assessment can be complex, optimizing the PROTAC concentration is a key step, as high concentrations can lead to a "hook effect" where binary complexes dominate and prevent ternary complex formation.[6][11]
Issue 2: Significant Off-Target Effects Observed
Possible Cause 1: Non-Specific Binding of the PROTAC
-
Solution: Perform a global proteomics analysis (e.g., using mass spectrometry) to identify other proteins that are degraded upon treatment with this compound.[12][13] This can provide a comprehensive view of the degrader's specificity.
Possible Cause 2: Indirect Effects of SOS1 Degradation
-
Solution: Degradation of a key signaling protein like SOS1 can lead to downstream changes in the proteome. To distinguish direct off-targets from indirect effects, perform a time-course proteomics experiment. Direct off-targets are likely to be degraded at earlier time points, while indirect effects will appear later.
Possible Cause 3: Toxicity due to the E3 Ligase Ligand
-
Solution: Treat cells with the E3 ligase ligand alone (e.g., lenalidomide for CRBN-based PROTACs) to assess its individual cytotoxic or off-target effects.[7]
Data Presentation
Table 1: In Vitro Efficacy of Various PROTAC SOS1 Degraders
| Degrader Name | Target E3 Ligase | Cell Line | DC50 | IC50 (Proliferation) | Reference |
| This compound (P7) | Cereblon | SW620 | 0.59 µM (24h) | - | [2] |
| This compound (P7) | Cereblon | HCT116 | 0.75 µM (24h) | - | [2] |
| This compound (P7) | Cereblon | SW1417 | 0.19 µM (24h) | - | [2] |
| Degrader 4 | Not Specified | NCI-H358 | 13 nM | 5 nM | [14] |
| SIAIS562055 | Cereblon | MIA PaCa-2 | - | Superior to inhibitors | [15][16] |
| PROTAC SOS1 degrader-10 | Cereblon | SW620 | 2.23 nM | 36.7 nM | [17] |
| PROTAC SOS1 degrader-10 | Cereblon | A549 | 1.85 nM | 52.2 nM | [17] |
| PROTAC SOS1 degrader-10 | Cereblon | DLD-1 | 7.53 nM | 107 nM | [17] |
Experimental Protocols
Protocol 1: Western Blotting for SOS1 Degradation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SOS1 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative levels of SOS1 protein, normalized to the loading control.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay Procedure (CellTiter-Glo example):
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
-
Add CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: SOS1 Signaling Pathway in KRAS Activation.
Caption: Mechanism of Action for this compound.
Caption: Troubleshooting Workflow for Ineffective SOS1 Degradation.
References
- 1. biocompare.com [biocompare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Overcome Roadblocks to PROTAC Characterization | Technology Networks [technologynetworks.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. chempro-innovations.com [chempro-innovations.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. PROTAC SOS1 degrader-10 | PROTACs | 3043923-74-3 | Invivochem [invivochem.com]
Validation & Comparative
A Comparative Guide to SOS1-Targeted Therapies: PROTAC SOS1 Degrader-3 vs. Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PROTAC SOS1 degrader-3 against other Son of Sevenless 1 (SOS1) inhibitors, supported by experimental data. We delve into their mechanisms of action, quantitative performance metrics, and the experimental protocols used for their evaluation.
SOS1 is a critical guanine nucleotide exchange factor (GEF) that activates KRAS, a central node in signaling pathways that drive cell proliferation and survival. Mutations in KRAS are prevalent in numerous cancers, making SOS1 an attractive therapeutic target. This guide compares a novel therapeutic modality, this compound, with conventional small molecule inhibitors, BI-3406 and BAY-293.
Mechanism of Action: Inhibition vs. Degradation
Small molecule inhibitors like BI-3406 and BAY-293 function by binding to the catalytic domain of SOS1, thereby preventing its interaction with KRAS.[1][2] This allosteric inhibition blocks the exchange of GDP for GTP on KRAS, leading to a reduction in active, GTP-bound KRAS and subsequent downregulation of the MAPK signaling pathway.[3][4]
In contrast, this compound operates through a distinct and catalytic mechanism. As a proteolysis-targeting chimera (PROTAC), it is a heterobifunctional molecule that simultaneously binds to SOS1 and an E3 ubiquitin ligase, such as Cereblon.[5][6] This induced proximity triggers the ubiquitination of SOS1, marking it for degradation by the cell's proteasome machinery.[7][8] This approach not only blocks SOS1 function but eliminates the protein entirely.
Quantitative Performance Comparison
The efficacy of these compounds can be quantitatively compared using metrics such as the half-maximal inhibitory concentration (IC50) for inhibitors and the half-maximal degradation concentration (DC50) for PROTACs.
| Compound | Target | Mechanism of Action | IC50 (SOS1-KRAS Interaction) | Cellular IC50 (Proliferation) | DC50 (SOS1 Degradation) | Cell Lines | Reference |
| This compound (P7) | SOS1 | Protein Degradation | Not Applicable | 5-fold lower than BI-3406 in CRC PDOs | 0.59 µM (SW620), 0.75 µM (HCT116), 0.19 µM (SW1417) at 24h | Colorectal Cancer (CRC) Patient-Derived Organoids (PDOs), SW620, HCT116, SW1417 | [5][9] |
| BI-3406 | SOS1 | Inhibition of Interaction | 6 nM | 24 nM (NCI-H358) | Not Applicable | NCI-H358 | [4][10] |
| BAY-293 | SOS1 | Inhibition of Interaction | 21 nM | ~1 µM (K562, MOLM-13), ~3 µM (NCI-H358, Calu-1) | Not Applicable | K562, MOLM-13, NCI-H358, Calu-1 | [1][2][11][12] |
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate these compounds, the following diagrams illustrate the SOS1 signaling pathway, the mechanism of action of a PROTAC, and a typical experimental workflow for assessing SOS1 degradation and downstream signaling.
Caption: The SOS1-mediated KRAS activation pathway.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for evaluating SOS1-targeted compounds.
Experimental Protocols
Western Blot for SOS1 Degradation and pERK Levels
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., SW620, HCT116) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound, BI-3406, or BAY-293 for the desired time points (e.g., 6, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against SOS1, phospho-ERK (pERK), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an imaging system.
-
Analysis: Quantify band intensities and normalize SOS1 and pERK levels to the loading control and total ERK, respectively.
RAS Activation Assay (GTP-KRAS Pulldown)
-
Cell Treatment and Lysis: Treat cells as described for the Western Blot protocol. Lyse cells in a buffer that preserves GTP-bound RAS (e.g., containing MgCl2).
-
GTP-KRAS Pulldown: Incubate cell lysates with a GST-fusion protein of the RAS-binding domain (RBD) of RAF1, which is coupled to glutathione-agarose beads. The RBD of RAF1 specifically binds to the active, GTP-bound form of RAS.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using a pan-RAS or KRAS-specific antibody.
-
Analysis: Compare the amount of GTP-bound KRAS in treated versus untreated cells.
Cell Viability Assay
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the compounds.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: Add a viability reagent such as MTT or CellTiter-Glo.
-
Measurement: Measure absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 values by non-linear regression analysis.
Conclusion
This compound represents a novel and potent approach to targeting the SOS1-KRAS axis. By inducing the degradation of the SOS1 protein, it offers a distinct mechanism of action compared to traditional small molecule inhibitors like BI-3406 and BAY-293.[5] The available data suggests that this degradation strategy can lead to superior potency in certain cancer models.[9] The choice between an inhibitor and a degrader will depend on various factors including the specific cancer type, the potential for resistance mechanisms, and the desired pharmacological profile. This guide provides a foundational comparison to aid researchers in their evaluation of these promising therapeutic strategies.
References
- 1. BAY 293 | Ras GTPases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Pardon Our Interruption [opnme.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Guide to PROTAC SOS1 Degrader-3 Combination Therapies in KRAS-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on developing strategies to overcome resistance to KRAS inhibitors. One promising approach is the combination of therapies that target Son of Sevenless homolog 1 (SOS1), a crucial guanine nucleotide exchange factor for RAS proteins. This guide provides a comparative overview of preclinical studies on PROTAC SOS1 degrader-3 (also identified as P7) and other notable SOS1 degraders in combination with KRAS inhibitors. The data presented herein is compiled from various studies to facilitate an objective comparison of their anti-cancer efficacy and to provide detailed experimental insights.
Mechanism of Action: PROTAC-mediated SOS1 Degradation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. A PROTAC molecule consists of a ligand that binds to the target protein (in this case, SOS1), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven pharmacology offers a distinct advantage over traditional occupancy-driven inhibition.
Caption: Mechanism of PROTAC-mediated degradation of the SOS1 protein.
The RAS/MAPK Signaling Pathway and SOS1's Role
SOS1 plays a pivotal role in the activation of RAS proteins, including the frequently mutated KRAS. By facilitating the exchange of GDP for GTP, SOS1 switches RAS to its active state, which in turn triggers downstream signaling cascades like the RAF-MEK-ERK (MAPK) pathway, promoting cell proliferation and survival. Inhibiting or degrading SOS1 is a strategic approach to attenuate this oncogenic signaling.
Caption: The RAS/MAPK signaling pathway and points of intervention.
Comparative In Vitro Efficacy of PROTAC SOS1 Degraders
The following tables summarize the in vitro degradation and anti-proliferative activities of different PROTAC SOS1 degraders, including this compound (P7), in various KRAS-mutant cancer cell lines.
Table 1: SOS1 Degradation Efficiency
| Degrader | Cell Line | KRAS Mutation | DC50 (µM) at 24h | Max Degradation (%) | Citation |
| This compound (P7) | SW620 | G12V | 0.59 | 92 | [1][2] |
| This compound (P7) | HCT116 | G13D | 0.75 | ~90 | [1] |
| This compound (P7) | SW1417 | G13D | 0.19 | ~90 | [1] |
| Compound 23 | HCT116 | G13D | Not Reported | >90 at 0.1 µM | [3][4] |
| SIAIS562055 | MIA PaCa-2 | G12C | Not Reported | Potent Degradation | [5][6] |
Table 2: Anti-proliferative Activity of SOS1 Degraders in Combination with KRAS Inhibitors
| Degrader | Combination Partner | Cell Line | KRAS Mutation | Effect | Citation |
| This compound (P7) | Not Reported | CRC PDOs | Various | IC50 5-fold lower than BI-3406 | [2][7] |
| Compound 23 | AMG510 (Sotorasib) | HCT116 | G13D | Synergistic anti-proliferative effect | [3][4] |
| Compound 23 | AMG510 (Sotorasib) | NCI-H358 | G12C | Synergistic anti-proliferative effect | [3][4] |
| SIAIS562055 | KRAS G12C Inhibitor | MIA PaCa-2 | G12C | Synergistic effects | [5][6] |
| SIAIS562055 | KRAS Inhibitor | KRAS-mutant Ba/F3 | Various | IC50: 128.0 to 438.7 nM | [5] |
Comparative In Vivo Efficacy
The synergistic anti-tumor activity of PROTAC SOS1 degraders in combination with KRAS inhibitors has been evaluated in xenograft models.
Table 3: In Vivo Anti-Tumor Efficacy of Combination Therapies
| Degrader | Combination Partner | Animal Model | Tumor Growth Inhibition (TGI) / Regression | Citation |
| Compound 23 | AMG510 (Sotorasib) | NCI-H358 Xenograft | Enhanced tumor regression compared to single agents | [3][4] |
| SIAIS562055 | KRAS G12C Inhibitor | MIA PaCa-2 Xenograft | TGI: 110.1%; Partial Regression: 100% | [5] |
| SIAIS562055 | KRAS G12D Inhibitor | GP2d Xenograft | Partial Regression: 100% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.
General Experimental Workflow for Combination Studies
Caption: A typical experimental workflow for evaluating combination therapies.
Cell Culture and Reagents
-
Cell Lines: Human cancer cell lines such as NCI-H358 (NSCLC, KRAS G12C), MIA PaCa-2 (pancreatic, KRAS G12C), HCT116 (colorectal, KRAS G13D), and SW620 (colorectal, KRAS G12V) are commonly used.[1]
-
Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Reagents: PROTAC SOS1 degraders (e.g., P7, Compound 23, SIAIS562055) and KRAS inhibitors (e.g., AMG510, adagrasib) are synthesized or obtained from commercial vendors.
Western Blotting for SOS1 Degradation
-
Cell Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of the PROTAC degrader for different time points (e.g., 6, 12, 24 hours).
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against SOS1 and a loading control (e.g., GAPDH, β-actin). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein levels.
Cell Viability and Synergy Assays
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Drug Treatment: After 24 hours, cells are treated with a dilution series of the SOS1 degrader, the KRAS inhibitor, or the combination of both.
-
Viability Measurement: After a set incubation period (e.g., 72 hours), cell viability is assessed using assays like CellTiter-Glo® (Promega), which measures ATP levels.
-
Synergy Analysis: The combination data is analyzed using synergy models such as the Bliss independence model or the highest single agent (HSA) model to determine if the combination effect is synergistic, additive, or antagonistic.
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., BALB/c nude or NSG mice) are used.
-
Tumor Implantation: Cancer cells are subcutaneously injected into the flanks of the mice.
-
Treatment: When tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle, SOS1 degrader alone, KRAS inhibitor alone, and the combination. Drugs are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection) at specified doses and schedules.
-
Efficacy Assessment: Tumor volumes and mouse body weights are measured regularly (e.g., twice weekly). Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of protein levels (e.g., SOS1, p-ERK) by Western blotting or immunohistochemistry to confirm target engagement and pathway modulation.
Conclusion
The combination of PROTAC SOS1 degraders with KRAS inhibitors represents a compelling therapeutic strategy for KRAS-mutant cancers. The preclinical data summarized in this guide demonstrates that this approach can lead to synergistic anti-proliferative and anti-tumor effects, potentially overcoming the resistance mechanisms that limit the efficacy of KRAS inhibitors alone. The superior activity of degraders like this compound (P7) in patient-derived organoids highlights their clinical potential.[2][7] Further investigation into the long-term efficacy and safety of these combination therapies is warranted as they progress towards clinical evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies | MDPI [mdpi.com]
- 3. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Next-Generation SOS1 Degraders for KRAS-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance and Experimental Validation of Leading SOS1 Degraders.
The Son of Sevenless 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF) for RAS proteins, has emerged as a compelling therapeutic target in cancers driven by KRAS mutations. By catalyzing the exchange of GDP for GTP on RAS, SOS1 promotes the active, signal-transducing state of this key oncoprotein. The development of targeted protein degraders, specifically proteolysis-targeting chimeras (PROTACs), against SOS1 represents a promising strategy to overcome the limitations of small-molecule inhibitors. These bifunctional molecules co-opt the cell's own ubiquitin-proteasome system to induce the degradation of SOS1, thereby abrogating its enzymatic and scaffolding functions.
This guide provides a head-to-head comparison of prominent SOS1 degraders, including P7 , BTX-6654 , BTX-7312 , and SIAIS562055 . We present a comprehensive overview of their performance based on available experimental data, detailing their degradation efficiency, impact on downstream signaling, and anti-proliferative activity across various cancer cell lines.
Quantitative Performance of SOS1 Degraders
The following tables summarize the key performance metrics for the evaluated SOS1 degraders. It is important to note that the data is compiled from different studies and direct comparisons should be made with consideration of the varying experimental conditions, such as cell lines and treatment durations.
| Degrader | Cell Line | Cancer Type | DC50 (µM) | Dmax (%) | Treatment Time (h) |
| P7 | SW620 | Colorectal Cancer | 0.59 | 87 | 24 |
| HCT116 | Colorectal Cancer | 0.75 | 76 | 24 | |
| SW1417 | Colorectal Cancer | 0.19 | 83 | 24 | |
| BTX-B01 | MIA PaCa-2 | Pancreatic Cancer | 0.002 | >85 | 4 |
| NCI-H358 | Lung Cancer | 0.007 | >85 | 4 | |
| LoVo | Colorectal Cancer | 0.010 | >85 | 4 | |
| BTX-6654 | Multiple KRAS-mutant cell lines | Various | <0.011 | >96 | Not Specified |
| SIAIS562055 | K562 | Chronic Myeloid Leukemia | 0.0625 | Not Specified | Not Specified |
| KU812 | Chronic Myeloid Leukemia | 0.0084 | Not Specified | Not Specified | |
| NCI-H358 | Lung Cancer | Concentration-dependent degradation observed | Not Specified | 24 | |
| GP2d | Pancreatic Cancer | Concentration-dependent degradation observed | Not Specified | 24 | |
| SW620 | Colorectal Cancer | Concentration-dependent degradation observed | Not Specified | 24 |
Table 1: SOS1 Degradation Efficiency. DC50 represents the concentration required to achieve 50% of the maximum degradation (Dmax). Lower DC50 values indicate higher potency.
| Degrader | Cell Line | Cancer Type | IC50 (µM) |
| P7 | CRC PDOs | Colorectal Cancer | ~5-fold lower than BI-3406 |
| BTX-B01 | MIA PaCa-2 | Pancreatic Cancer | 0.001 |
| NCI-H358 | Lung Cancer | 0.008 | |
| A549 | Lung Cancer | 0.001 | |
| BTX-6654 | K562 | Chronic Myeloid Leukemia | 0.0011 - 0.0517 |
| EBC-1 | Lung Cancer | 0.0011 - 0.0517 | |
| SIAIS562055 | K562 | Chronic Myeloid Leukemia | 0.2011 |
| KU812 | Chronic Myeloid Leukemia | 0.0456 | |
| KRAS-mutant cell lines | Various | Superior to BI-3406 |
Table 2: Anti-proliferative Activity. IC50 represents the concentration required to inhibit cell growth by 50%. Lower IC50 values indicate greater anti-cancer efficacy.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the SOS1-RAS signaling pathway, the mechanism of action of SOS1 PROTACs, and a typical experimental workflow for their evaluation.
SOS1 Degradation vs. Inhibition: A Comparative Guide for Drug Development Professionals
A detailed analysis of two key therapeutic strategies targeting the pivotal RAS activator, Son of Sevenless Homolog 1 (SOS1), reveals distinct advantages for degradation over conventional inhibition in preclinical cancer models. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, to inform future drug development efforts in RAS-driven malignancies.
The Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, central regulators of cell growth, differentiation, and survival.[1] Dysregulation of the RAS/MAPK signaling pathway, often driven by mutations in RAS genes, is a hallmark of many cancers.[2][3][4] Consequently, SOS1 has emerged as a compelling therapeutic target. Two primary strategies are being pursued: inhibition of its catalytic activity and targeted degradation of the entire protein. This guide provides an in-depth comparison of these approaches, highlighting the potential advantages of SOS1 degradation.
Mechanism of Action: Inhibition vs. Degradation
SOS1 inhibitors are small molecules designed to bind to the SOS1 protein, sterically hindering its interaction with RAS.[1] This prevents the exchange of GDP for GTP on RAS, thereby blocking its activation and downstream signaling.[5][6]
SOS1 degraders, on the other hand, are bifunctional molecules, often referred to as Proteolysis-Targeting Chimeras (PROTACs). One end of the molecule binds to SOS1, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of SOS1, marking it for destruction by the proteasome. This results in the complete removal of the SOS1 protein from the cell.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SOS1 signaling pathway and a general experimental workflow for comparing SOS1 inhibitors and degraders.
Quantitative Comparison: Degradation Demonstrates Superior Potency
Experimental data from preclinical studies consistently indicate that SOS1 degraders can achieve greater potency and efficacy compared to inhibitors. This is highlighted by lower half-maximal inhibitory concentrations (IC50) and superior tumor growth inhibition in cellular and in vivo models.
| Compound | Type | Assay | Cell Line/Model | IC50 / DC50 | Tumor Growth Inhibition (TGI) | Reference |
| P7 | Degrader | Patient-Derived CRC Organoid Growth | Colorectal Cancer (CRC) | 5-fold lower than BI-3406 | - | [2][3][8] |
| BI-3406 | Inhibitor | Patient-Derived CRC Organoid Growth | Colorectal Cancer (CRC) | - | - | [2][3][8] |
| SIAIS562055 | Degrader | MIA PaCa-2 Xenograft | Pancreatic Cancer | - | 81.3% (at 40 mg/kg) | [9] |
| BI-3406 | Inhibitor | MIA PaCa-2 Xenograft | Pancreatic Cancer | - | 62.0% (at 50 mg/kg, twice daily) | [9] |
| PROTAC SOS1 degrader-1 | Degrader | NCI-H358 Xenograft | Non-Small Cell Lung Cancer | DC50 = 98.4 nM (in NCI-H358 cells) | 86.1% (at 20 mg/kg) | [10] |
Key Advantages of SOS1 Degradation
The observed superior efficacy of SOS1 degraders can be attributed to several key advantages over inhibition:
-
Complete Protein Removal: Degraders eliminate the entire SOS1 protein, including its scaffolding functions, which may not be addressed by inhibitors that only block the catalytic site.[3]
-
Event-Driven Pharmacology: Degraders act catalytically, where one molecule can induce the degradation of multiple target proteins, potentially leading to a more sustained and profound biological effect.[7]
-
Overcoming Resistance: By removing the target protein, degradation may be more effective at overcoming resistance mechanisms that arise from mutations in the drug-binding site.
-
Improved Potency: As the data suggests, the complete removal of the target protein can lead to a more potent anti-proliferative effect.[2][3][8][9]
Detailed Experimental Protocols
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction
This assay quantifies the interaction between SOS1 and KRAS in the presence of an inhibitor or degrader.
-
Principle: The assay utilizes tagged recombinant SOS1 and KRAS proteins.[11] When they interact, two fluorophore-labeled antibodies brought into proximity generate a FRET signal.[12] Inhibitors disrupting this interaction cause a decrease in the HTRF signal.[4]
-
Protocol:
-
Dispense compounds or standards into a low-volume 384-well plate.
-
Add a pre-mixed solution of GTP and Tag1-KRAS protein, followed by Tag2-SOS1 protein.[11]
-
Add HTRF detection reagents (anti-Tag2 antibody labeled with Terbium cryptate and anti-Tag1 antibody labeled with XL665).[11]
-
Incubate at room temperature for the recommended time (e.g., 2 hours).[12]
-
Read the plate on an HTRF-compatible reader.[13]
-
2. RAF-RBD Pulldown Assay for RAS Activation
This assay measures the levels of active, GTP-bound RAS.
-
Principle: The Ras-binding domain (RBD) of the RAF1 protein specifically binds to the active, GTP-bound form of RAS.[14] This complex is then pulled down using agarose beads, and the amount of active RAS is quantified by Western blotting.[15]
-
Protocol:
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Incubate cell lysates with RAF1 RBD-conjugated agarose beads for 1 hour at 4°C with gentle agitation.[14]
-
Pellet the beads by centrifugation and wash three times with lysis buffer.[16]
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using a pan-RAS antibody.[15]
-
3. 3D Cell Proliferation/Viability Assay
This assay assesses the anti-proliferative effects of SOS1 inhibitors and degraders in a more physiologically relevant 3D cell culture model.
-
Principle: Cells are cultured in a 3D matrix to form spheroids, which better mimic in vivo tumors.[17] Cell viability is then measured using various reagents such as resazurin or MTT, which are converted into fluorescent or colored products by metabolically active cells.[17]
-
Protocol:
-
Seed cells in a low-adhesion microplate to promote spheroid formation.
-
Treat the spheroids with varying concentrations of the SOS1 inhibitor or degrader.
-
After the desired incubation period (e.g., 72 hours), add the viability reagent (e.g., CellTiter-Glo® 3D).[18]
-
Incubate according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
4. Western Blotting for Downstream Signaling (pERK and pS6)
This method is used to determine the effect of SOS1 inhibition or degradation on the downstream MAPK signaling pathway.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Phospho-specific antibodies are used to detect the activated forms of key signaling proteins like ERK (pERK) and S6 ribosomal protein (pS6).
-
Protocol:
-
Lyse treated and untreated cells in a buffer containing protease and phosphatase inhibitors.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[19]
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[19]
-
Incubate the membrane with primary antibodies against pERK, total ERK, pS6, total S6, SOS1, and a loading control (e.g., GAPDH) overnight at 4°C.[20]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[21]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[21]
-
Conclusion
The direct comparison of SOS1 degradation and inhibition strategies provides compelling evidence for the superior potential of the degradation approach. The ability of degraders to eliminate the entire SOS1 protein, including its non-catalytic functions, translates to enhanced potency and a more profound and sustained downstream signaling inhibition. While both strategies hold promise for the treatment of RAS-driven cancers, the advantages offered by targeted protein degradation warrant significant consideration and further investigation in the development of novel cancer therapeutics. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and advance the field of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. gluetacs.com [gluetacs.com]
- 8. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. revvity.com [revvity.com]
- 12. blossombio.com [blossombio.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. Active Ras Detection Kit | Cell Signaling Technology [cellsignal.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Tumor Spheroid Proliferation & Viability Assays: R&D Systems [rndsystems.com]
- 18. Assays and Tools to Monitor Biology in 3D Cell Cultures | 3D Assay [promega.kr]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of PROTAC SOS1 Degrader-3: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, PROTAC SOS1 degrader-3, also known as P7, has emerged as a potent molecule for selectively eliminating the Son of Sevenless 1 (SOS1) protein, a key activator of the RAS signaling pathway implicated in various cancers. This guide provides a comprehensive comparison of this compound with other SOS1-targeting compounds, focusing on its cross-reactivity profile and supported by experimental data.
Performance Comparison: this compound vs. Alternatives
The efficacy of a targeted therapeutic is defined not only by its on-target potency but also by its selectivity. The following tables summarize the performance of this compound against other known SOS1 inhibitors and degraders.
| Compound | Type | Target | E3 Ligase Ligand | DC50 (24h) | Dmax (24h) | Cell Lines | Reference |
| This compound (P7) | PROTAC Degrader | SOS1 | Cereblon | 0.19 µM - 0.75 µM | 76% - 87% | SW1417, SW620, HCT116 | [1] |
| BTX-6654 | PROTAC Degrader | SOS1 | Cereblon | <11 nM | >96% | Various KRAS-mutant | [2] |
| BTX-7312 | PROTAC Degrader | SOS1 | Cereblon | Not Reported | Not Reported | Various KRAS-mutant | [3] |
-
DC50: Half-maximal degradation concentration.
-
Dmax: Maximum degradation.
| Compound | Type | Target | IC50 | Cell Lines | Reference |
| BI-3406 | Small Molecule Inhibitor | SOS1-KRAS Interaction | 6 nM (biochemical), 9-220 nM (cellular) | Broad range of KRAS-driven cancers | [4][5] |
| BAY-293 | Small Molecule Inhibitor | SOS1-KRAS Interaction | 21 nM (biochemical), ~1-3 µM (cellular) | K-562, MOLM-13, NCI-H358, Calu-1 | [6][7][8][9][10] |
-
IC50: Half-maximal inhibitory concentration.
Cross-Reactivity Profile of this compound (P7)
A key advantage of this compound lies in its exceptional specificity. A global proteomics analysis was conducted to assess its off-target effects.[1]
Key Findings:
-
Treatment of colorectal cancer (CRC) cell lines with this compound (P7) resulted in the significant and selective degradation of SOS1.
-
The global proteomics analysis revealed minimal changes in the levels of other proteins, indicating a very low off-target activity.[1] This high specificity is a critical attribute for a therapeutic candidate, as it minimizes the potential for unintended side effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
Human colorectal cancer cell lines (SW620, HCT116, SW1417) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For degradation studies, cells were treated with varying concentrations of this compound or other compounds for the indicated time points.
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against SOS1 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify protein levels.
Global Proteomics by Mass Spectrometry
-
Sample Preparation: Cells were treated with this compound or vehicle control. Cell lysates were prepared, and proteins were digested into peptides.
-
TMT Labeling: Peptides were labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Labeled peptides were fractionated by high-pH reversed-phase liquid chromatography and analyzed by nano-LC-MS/MS on a high-resolution mass spectrometer.
-
Data Analysis: The raw data was processed using a proteomics analysis software suite (e.g., Proteome Discoverer) to identify and quantify proteins. Statistical analysis was performed to identify proteins with significant changes in abundance upon treatment.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams were generated using Graphviz.
References
- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotheryx.com [biotheryx.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. BAY 293 | Ras GTPases | Tocris Bioscience [tocris.com]
- 9. BAY 293 | Ras GTPase Inhibitors: R&D Systems [rndsystems.com]
- 10. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for PROTAC SOS1 Degrader-3
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent, biologically active compounds like PROTAC SOS1 degrader-3 are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This document provides essential safety and logistical information, including operational and disposal plans, to guide the proper management of this novel compound.
Immediate Safety and Handling Precautions
This compound is a potent, biologically active molecule designed to induce the degradation of the SOS1 protein.[1][2] Due to its cytotoxic potential, it must be handled as a hazardous substance. All laboratory personnel must be familiar with the following safety protocols before working with this compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Double-gloving is recommended.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat is mandatory.
-
Respiratory Protection: If there is a risk of aerosolization (e.g., when handling the powder form), use a certified respirator with an appropriate cartridge.
Engineering Controls:
-
All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood or a biological safety cabinet.
Spill Response:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Decontaminate the area using a suitable method (see Chemical Deactivation section).
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
Operational Disposal Plan: A Step-by-Step Guide
The disposal of this compound and any materials contaminated with it must follow institutional and local regulations for hazardous chemical waste.
Step 1: Waste Segregation
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and empty vials.
-
Liquid Waste: This includes unused solutions of the compound, cell culture media containing the compound, and the first rinse of any contaminated glassware.[3]
-
Sharps Waste: Needles, syringes, and other contaminated sharp objects must be placed in a designated sharps container.
Step 2: Containerization and Labeling
-
Use separate, clearly labeled, and chemically compatible containers for each type of waste.[2][4]
-
Containers for liquid waste should be leak-proof and have a secure screw-top cap.[4]
-
All waste containers must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound".
Step 3: Storage
-
Store hazardous waste in a designated, secure area away from general lab traffic.
-
Ensure that incompatible waste types are stored separately to prevent accidental reactions.[4]
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The primary recommended disposal method for cytotoxic compounds is high-temperature incineration.[5][6]
Experimental Protocols: Chemical Deactivation
While high-temperature incineration is the standard for final disposal, chemical deactivation can be considered for treating liquid waste and decontaminating surfaces and glassware before final disposal. The effectiveness of these methods for this compound has not been specifically reported and must be validated by the user in a controlled setting. The following are general methods used for other cytotoxic drugs.[7][8]
Protocol 1: Oxidation with Sodium Hypochlorite (Bleach)
-
Prepare a fresh solution of sodium hypochlorite (e.g., a 1:10 dilution of household bleach, resulting in >5% sodium hypochlorite).
-
Carefully add the bleach solution to the liquid waste containing this compound in a suitable container within a fume hood. A ratio of 10 parts bleach solution to 1 part waste solution is a common starting point.
-
Allow the mixture to react for a specified period (e.g., 24 hours) to ensure complete degradation.
-
After the reaction, the resulting solution should still be treated as hazardous waste and disposed of according to institutional guidelines.
Protocol 2: Oxidation with Potassium Permanganate
-
Under acidic conditions (e.g., by adding sulfuric acid), carefully add a solution of potassium permanganate to the liquid waste in a fume hood.
-
The reaction is complete when the purple color of the permanganate persists.
-
This reaction can be vigorous and should only be performed by personnel experienced with this procedure.
-
The resulting waste must be neutralized and disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Molecular Weight | 691.66 g/mol | [2] |
| PROTAC SOS1 degrader-1 Hazard Class | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [4] |
| Recommended Deactivation Agent (General Cytotoxic Drugs) | Sodium Hypochlorite (>5.25%) | [7][8] |
| Recommended Deactivation Agent (General Cytotoxic Drugs) | Potassium Permanganate | [8] |
Visualizing Key Processes
To aid in understanding the context of this compound's function and the logical flow of its disposal, the following diagrams are provided.
Caption: Mechanism of action for this compound.
Caption: Recommended disposal workflow for this compound waste.
By adhering to these procedures, research institutions can ensure the safe and responsible management of this compound, fostering a culture of safety and environmental stewardship.
References
- 1. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.ca [danielshealth.ca]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. gerpac.eu [gerpac.eu]
- 8. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling PROTAC SOS1 degrader-3
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of PROTAC SOS1 degrader-3. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| Chemical Formula | C34H32F3N7O6 | --INVALID-LINK-- |
| Molecular Weight | 691.66 g/mol | --INVALID-LINK-- |
| CAS Number | 3029320-99-5 | --INVALID-LINK-- |
Safety Information
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The information below is based on the available data for the structurally similar compound, PROTAC SOS1 degrader-1, and general safety protocols for handling potent, biologically active small molecules. It is imperative to handle this compound with caution as its toxicological properties have not been fully elucidated.
Potential Hazards: Based on the MSDS for PROTAC SOS1 degrader-1, this class of compounds may present the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Aquatic Toxicity (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: When handling the solid compound or preparing solutions, it is recommended to work in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Operational Plan: Handling and Experimental Protocol
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Recommended storage temperature for the solid is -20°C for long-term stability.
Preparation of Stock Solutions
-
Work Area Preparation: Ensure the chemical fume hood is clean and operational. Gather all necessary equipment, including an analytical balance, volumetric flasks, and appropriate solvents (e.g., DMSO).
-
Weighing: Carefully weigh the desired amount of the solid compound directly into a tared vial on an analytical balance within the fume hood.
-
Dissolution: Add the appropriate volume of solvent to the vial to achieve the desired stock concentration. Gently swirl or vortex to ensure complete dissolution. Sonication may be used if necessary.
-
Storage of Stock Solutions: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
General In Vitro Experimental Protocol
The following is a general protocol for treating cells with this compound. Specific concentrations and incubation times should be optimized for your cell line and experimental goals.
-
Cell Seeding: Plate cells at the desired density in appropriate well plates and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in cell culture medium to achieve the final desired concentrations. It is important to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess SOS1 protein levels, or cell viability assays.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: All liquid waste, including unused stock solutions and cell culture medium containing the compound, should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
Visualizations
Signaling Pathway of PROTAC-mediated SOS1 Degradation
Caption: PROTAC-mediated degradation of the SOS1 protein.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
